Umespirone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107736-98-1 |
|---|---|
Molecular Formula |
C28H40N4O5 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(1R,5S)-3-butyl-7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone |
InChI |
InChI=1S/C28H40N4O5/c1-5-6-14-31-24(33)22-26(35)32(27(36)23(25(31)34)28(22,2)3)15-10-9-13-29-16-18-30(19-17-29)20-11-7-8-12-21(20)37-4/h7-8,11-12,22-23H,5-6,9-10,13-19H2,1-4H3/t22-,23+ |
InChI Key |
BXNRTMZZILHVNJ-ZRZAMGCNSA-N |
Isomeric SMILES |
CCCCN1C(=O)[C@@H]2C(=O)N(C(=O)[C@H](C1=O)C2(C)C)CCCCN3CCN(CC3)C4=CC=CC=C4OC |
Canonical SMILES |
CCCCN1C(=O)C2C(=O)N(C(=O)C(C1=O)C2(C)C)CCCCN3CCN(CC3)C4=CC=CC=C4OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Umespirone; Umespirona; Umespironum; |
Origin of Product |
United States |
Foundational & Exploratory
Umespirone's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Umespirone (KC-9172) is a psychotropic agent with a pharmacological profile suggesting potential for both anxiolytic and antipsychotic applications. Its mechanism of action is primarily centered on its interaction with key neurotransmitter receptors in the central nervous system. Extensive research, primarily through in vitro radioligand binding assays and comparative behavioral studies, has established that this compound possesses a high affinity for serotonin 5-HT₁ₐ, dopamine D₂, and α₁-adrenergic receptors. Functionally, it is characterized as a 5-HT₁ₐ receptor partial agonist and a dopamine D₂ receptor antagonist. This dual action mirrors aspects of other atypical antipsychotics and anxiolytics, such as buspirone, to which it is structurally and functionally related. This guide provides a comprehensive overview of the available data on this compound's mechanism of action, details the experimental approaches used for its characterization, and visualizes the associated signaling pathways and workflows.
Receptor Binding Profile
Radioligand binding assays have been fundamental in elucidating the receptor interaction profile of this compound. These studies have demonstrated its significant affinity for several key receptors implicated in the pathophysiology of anxiety and psychosis.
| Receptor Target | Reported Affinity | Implied Kᵢ Range | Key Findings |
| Serotonin 5-HT₁ₐ | Nanomolar[1] | Low nM | High affinity, suggesting a primary role in its pharmacological effects. |
| Dopamine D₂ | Nanomolar[1] | Low nM | High affinity, consistent with potential antipsychotic activity. |
| α₁-Adrenoceptor | Nanomolar[1] | Low nM | High affinity, which may contribute to both therapeutic and side-effect profiles. |
| Sigma (σ) Receptor | High and Low Affinity States[2] | Not specified | Binds to sigma receptors, exhibiting G-protein coupled behavior, similar to buspirone but distinct from typical antipsychotics like haloperidol.[2] |
| Phencyclidine (PCP) | No significant affinity | N/A | Does not compete for binding at the PCP receptor. |
Functional Activity
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, partial agonist, or inverse agonist at its target receptor. While specific quantitative functional data for this compound is scarce, its functional profile has been inferred from behavioral studies and comparison with related compounds.
| Receptor Target | Functional Activity | Inferred Effect | Supporting Evidence |
| Serotonin 5-HT₁ₐ | Partial Agonist | Modulates serotonergic activity, contributing to anxiolytic and antidepressant-like effects. | Comparison with buspirone, a known 5-HT₁ₐ partial agonist, and its efficacy in animal models of anxiety. |
| Dopamine D₂ | Antagonist | Blocks dopamine signaling, a hallmark of antipsychotic efficacy. | Shown to reduce dopamine-induced hyperactivity in the nucleus accumbens of rats. |
| α₁-Adrenoceptor | Not explicitly defined | Likely antagonistic, which could influence blood pressure and sedation. | Based on its binding affinity and the typical action of similar compounds at this receptor. |
Signaling Pathways
The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways associated with 5-HT₁ₐ, D₂, and α₁-adrenergic receptors.
Caption: Canonical signaling pathways for this compound's primary receptor targets.
Experimental Protocols
The characterization of this compound's mechanism of action relies on standard pharmacological assays. While specific protocols for this compound are not detailed in the available literature, the following represents the detailed methodologies for the key experiments typically cited in such drug discovery efforts.
Radioligand Binding Assay (Representative Protocol)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Tissue (e.g., rat brain cortex) or cells expressing the target receptor are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
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The membrane pellet is washed and resuspended in fresh assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format in a final volume of 200-250 µL.
-
To each well, the following are added in order: assay buffer, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]spiperone for D₂), and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in parallel wells containing a high concentration of a known unlabeled ligand.
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), trapping the membranes with bound radioligand.
-
Filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
[³⁵S]GTPγS Binding Assay (Representative Protocol)
This functional assay measures G-protein activation following agonist binding to a G-protein coupled receptor (GPCR). It is particularly useful for Gᵢ/ₒ-coupled receptors like 5-HT₁ₐ and D₂.
Caption: General workflow for a [³⁵S]GTPγS functional binding assay.
Detailed Methodology:
-
Assay Setup:
-
The assay is conducted in a buffer containing MgCl₂ and a fixed concentration of GDP (e.g., 10-100 µM), which is critical for observing agonist-stimulated binding.
-
Receptor-containing membranes are pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of [³⁵S]GTPγS at a low nanomolar concentration.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Incubation and Termination:
-
The reaction mixture is incubated, typically for 60 minutes at 30°C, to allow for the exchange of GDP for [³⁵S]GTPγS on activated G-proteins.
-
The reaction is terminated by rapid filtration, similar to the radioligand binding assay.
-
-
Data Analysis:
-
The amount of [³⁵S]GTPγS incorporated is plotted against the concentration of this compound.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal effect) and Eₘₐₓ (maximal effect). The Eₘₐₓ value, relative to a full agonist, indicates whether this compound is a full or partial agonist. For antagonist activity, the assay is run with a fixed concentration of an agonist in the presence of varying concentrations of this compound to determine its inhibitory potency (IC₅₀).
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Conclusion
This compound's mechanism of action is characterized by a multi-receptor binding profile with high affinity for 5-HT₁ₐ, D₂, and α₁-adrenergic receptors. Its functional properties as a 5-HT₁ₐ partial agonist and D₂ antagonist provide a strong rationale for its investigation as a potential anxiolytic and atypical antipsychotic. This profile suggests that this compound may modulate both serotonergic and dopaminergic systems to achieve its therapeutic effects, a strategy employed by several modern psychotropic medications. Further research to quantify its functional potency and selectivity, and to fully elucidate the downstream consequences of its interaction with α₁-adrenoceptors, would provide a more complete understanding of its pharmacological signature and clinical potential.
References
An In-depth Technical Guide to the Synthesis and Chemical Structure of Umespirone
This technical guide provides a comprehensive overview of the chemical synthesis, structure, and pharmacological profile of Umespirone (KC-9172). The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic pathways, experimental protocols, and the underlying signaling mechanisms of this compound's action.
Chemical Structure and Properties
This compound is a psychoactive compound belonging to the azapirone class of drugs, known for its anxiolytic and antipsychotic properties.[1] Its chemical structure is characterized by a unique bicyclic core.
IUPAC Name: 3-butyl-7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone[1]
CAS Number: 107736-98-1[1]
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀N₄O₅ | [1] |
| Molar Mass | 512.651 g·mol⁻¹ | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through a patented multi-step process that involves the construction of a key bicyclic intermediate followed by a convergent synthesis step.
Synthesis of the Bicyclic Core: 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
The synthesis of the core bicyclic structure is a critical part of the overall process and is accomplished in three main steps:
Step 1: Synthesis of Ethyl 2-cyano-3-methylbut-2-enoate
The synthesis begins with the condensation of ethyl cyanoacetate and acetone.
-
Reactants: Ethyl cyanoacetate, Acetone
-
Product: Ethyl 2-cyano-3-methylbut-2-enoate
Step 2: Synthesis of N-butyl-2,4-dicyano-3,3-dimethylglutarimide
The product from the first step is then reacted with N-butylcyanoacetamide in the presence of a base.
-
Reactants: Ethyl 2-cyano-3-methylbut-2-enoate, N-butylcyanoacetamide
-
Catalyst: Sodium methoxide solution
-
Product: N-butyl-2,4-dicyano-3,3-dimethylglutarimide
Step 3: Cyclization to form the Bicyclic Core
The glutarimide derivative undergoes cyclization in the presence of a strong acid to yield the desired bicyclic tetraone.
-
Reactant: N-butyl-2,4-dicyano-3,3-dimethylglutarimide
-
Catalyst: Phosphoric acid
-
Product: 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
Synthesis of the Piperazine Side Chain: 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine
The synthesis of the side chain involves the reaction of 1-(o-anisyl)piperazine with 1,4-dibromobutane.
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Reactants: 1-(o-anisyl)piperazine, 1,4-dibromobutane
-
Product: 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine quaternary salt
Convergent Synthesis of this compound
The final step is a convergent synthesis where the bicyclic core and the piperazine side chain are coupled.
-
Reactants: 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone, 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine
-
Catalyst: Potassium carbonate
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Product: this compound
Experimental Protocols
While specific, detailed experimental protocols with reaction conditions such as temperature, time, and purification methods are not fully available in the public domain, the following represents a generalized procedure based on the patented synthesis and common organic chemistry practices.
| Step | Reactants | Reagents/Catalysts | General Conditions | Product |
| 1 | Ethyl cyanoacetate, Acetone | - | Condensation reaction, likely under basic or acidic catalysis. | Ethyl 2-cyano-3-methylbut-2-enoate |
| 2 | Ethyl 2-cyano-3-methylbut-2-enoate, N-butylcyanoacetamide | Sodium methoxide | Reaction in an appropriate solvent, likely an alcohol. | N-butyl-2,4-dicyano-3,3-dimethylglutarimide |
| 3 | N-butyl-2,4-dicyano-3,3-dimethylglutarimide | Phosphoric acid | Acid-catalyzed cyclization, likely with heating. | 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone |
| 4 | 1-(o-anisyl)piperazine, 1,4-dibromobutane | - | Nucleophilic substitution, likely in a polar aprotic solvent. | 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine |
| 5 | Bicyclic Core, Piperazine Side Chain | Potassium carbonate | Nucleophilic substitution, likely with heating in a polar aprotic solvent. | This compound |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the butyl group, the dimethyl groups on the bicyclic core, the methylene groups of the butyl linker, the piperazine ring protons, and the aromatic protons of the methoxyphenyl group. |
| ¹³C NMR | Signals for the carbonyl carbons in the tetraone structure, the quaternary carbon of the dimethyl group, carbons of the butyl group and linker, piperazine ring carbons, and the aromatic and methoxy carbons. |
| IR | Characteristic absorption bands for C=O stretching of the imide groups, C-N stretching, and aromatic C-H and C=C stretching. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of this compound, along with characteristic fragmentation patterns. |
Pharmacological Profile and Mechanism of Action
This compound exhibits a complex pharmacological profile, acting on multiple neurotransmitter systems. Its primary mechanism of action involves interactions with serotonin and dopamine receptors.
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound for various receptors.
| Receptor | Affinity (Ki, nM) | Reference |
| 5-HT₁ₐ | 15 | |
| D₂ | 23 | |
| α₁-adrenoceptor | 14 | |
| Sigma | 558 |
Signaling Pathways
This compound's activity as a partial agonist at 5-HT₁ₐ and D₂ receptors is central to its therapeutic effects. These receptors are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades.
5-HT₁ₐ Receptor Signaling Pathway:
As a partial agonist, this compound binds to and activates 5-HT₁ₐ receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunit of the G-protein can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. This overall effect leads to hyperpolarization and reduced neuronal excitability.
D₂ Receptor Signaling Pathway:
Similar to its action on 5-HT₁ₐ receptors, this compound's partial agonism at D₂ receptors also involves Gi/o protein coupling. Activation of D₂ receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The Gβγ subunits can also modulate various downstream effectors, including ion channels and other signaling proteins, contributing to the overall modulation of neuronal function.
Conclusion
This compound is a synthetically accessible compound with a distinct chemical structure and a multi-faceted pharmacological profile. Its synthesis involves a convergent approach, and its mechanism of action is primarily driven by its partial agonist activity at 5-HT₁ₐ and D₂ receptors. This technical guide provides a foundational understanding of this compound for professionals engaged in pharmaceutical research and development. Further investigation into the specific reaction conditions and the acquisition of detailed spectroscopic data would provide a more complete picture of this intriguing molecule.
References
Umespirone: A Technical Guide to its Pharmacodynamics and Receptor Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umespirone (KC-9172) is an azapirone derivative with a unique pharmacological profile that confers both anxiolytic and antipsychotic properties. Unlike many conventional psychotropic agents, this compound exhibits a multi-receptor mechanism of action, characterized by high-affinity interactions with serotonergic, dopaminergic, and adrenergic receptors, as well as a notable affinity for the sigma receptor. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, presenting a comprehensive receptor profiling, detailed experimental methodologies for its characterization, and a visual representation of its associated signaling pathways. The compiled data and protocols are intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel psychotherapeutic agents.
Receptor Binding Profile of this compound
This compound's complex pharmacological effects are rooted in its distinct receptor binding affinities. The compound has been characterized as a high-affinity ligand for several key G-protein coupled receptors (GPCRs) and the non-opioid sigma receptor. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.
| Receptor Target | Ki (nM) | Functional Activity | Reference |
| 5-HT1A Receptor | 15 | Partial Agonist | [1] |
| Dopamine D2 Receptor | 23 | Partial Agonist | [1] |
| α1-Adrenoceptor | 14 | Antagonist | [1] |
| Sigma Receptor | 558 | Ligand | [1] |
Table 1: Receptor Binding Affinities and Functional Activity of this compound.
Pharmacodynamics
This compound's pharmacodynamic profile is a composite of its activities at multiple receptor systems. Its potential as both an anxiolytic and an antipsychotic agent stems from this unique combination of effects.
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5-HT1A Receptor Partial Agonism: Similar to other anxiolytics in the azapirone class, such as buspirone, this compound acts as a partial agonist at serotonin 5-HT1A receptors. This action is thought to contribute to its anxiolytic effects. As a partial agonist, it can modulate serotonergic activity, acting as a functional antagonist in the presence of a full agonist and as an agonist in its absence.
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Dopamine D2 Receptor Partial Agonism: this compound's partial agonism at dopamine D2 receptors is a key feature that aligns it with atypical antipsychotics. This mechanism is believed to be responsible for its antipsychotic potential while minimizing the risk of extrapyramidal symptoms (EPS) often associated with full D2 receptor antagonists. By maintaining a low level of dopaminergic tone, it can reduce the positive symptoms of psychosis without inducing the motor side effects of complete dopamine blockade.
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α1-Adrenoceptor Antagonism: The antagonistic activity of this compound at α1-adrenergic receptors is a property shared with several atypical antipsychotics. This action may contribute to its overall psychotropic effects, including potential benefits for certain psychiatric symptoms, but may also be associated with side effects such as orthostatic hypotension.
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Sigma Receptor Interaction: this compound also displays a moderate affinity for the sigma receptor. While the precise role of this interaction in its overall pharmacological profile is not fully elucidated, sigma receptors are known to modulate various neurotransmitter systems, and ligands for these receptors are being investigated for a range of neuropsychiatric conditions. Studies suggest that this compound may interact with different coupling states of the sigma receptor compared to typical antipsychotics[2].
Experimental Protocols
The following sections detail representative experimental protocols for the characterization of this compound's receptor binding and functional activity. These methods are standard in the field of pharmacology and are applicable to the study of compounds with a similar receptor profile.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is typically achieved through competitive binding experiments where the test compound displaces a radiolabeled ligand of known affinity.
This protocol describes a competitive binding assay using the selective 5-HT1A agonist radioligand [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).
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Materials:
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Membrane preparation from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
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Radioligand: [³H]8-OH-DPAT.
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Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
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Wash Buffer: 50 mM Tris-HCl, pH 7.4.
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Non-specific binding control: 10 µM Serotonin.
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Test compound: this compound.
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96-well microplates.
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation cocktail and liquid scintillation counter.
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Procedure:
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Prepare serial dilutions of this compound.
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In a 96-well plate, add assay buffer, the appropriate concentration of this compound, a fixed concentration of [³H]8-OH-DPAT (typically at its Kd), and the membrane preparation.
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For total binding, omit the test compound. For non-specific binding, add a high concentration of serotonin.
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Incubate the plate at 25°C for 60 minutes.
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Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
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Calculate the specific binding and determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
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This protocol utilizes the D2 antagonist radioligand [³H]-spiperone.
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Materials:
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Membrane preparation from cells expressing the human dopamine D2 receptor.
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Radioligand: [³H]-Spiperone.
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.
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Wash Buffer: 50 mM Tris-HCl, pH 7.4.
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Non-specific binding control: 10 µM Haloperidol.
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Test compound: this compound.
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Other materials as in the 5-HT1A assay.
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Procedure:
-
Follow a similar procedure as the 5-HT1A binding assay, with adjustments for the specific reagents and incubation conditions optimal for the D2 receptor.
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Incubate at 37°C for 60 minutes.
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This protocol uses the selective α1-antagonist radioligand [³H]-prazosin.
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Materials:
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Membrane preparation from tissues or cells expressing α1-adrenoceptors (e.g., rat brain cortex).
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Radioligand: [³H]-Prazosin.
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Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.5.
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Wash Buffer: 50 mM Tris-HCl, pH 7.5.
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Non-specific binding control: 10 µM Phentolamine.
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Test compound: this compound.
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Other materials as in the previous assays.
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Procedure:
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Follow a similar procedure as the previous binding assays.
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Incubate at 25°C for 30 minutes.
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This protocol employs the non-selective sigma-1 and sigma-2 ligand [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG).
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Materials:
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Membrane preparation from tissues with high sigma receptor density (e.g., guinea pig brain).
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Radioligand: [³H]-DTG.
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Assay Buffer: 50 mM Tris-HCl, pH 8.0.
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Wash Buffer: 10 mM Tris-HCl, pH 8.0.
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Non-specific binding control: 10 µM Haloperidol.
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Test compound: this compound.
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Other materials as in the previous assays.
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-
Procedure:
-
Follow a similar procedure as the previous binding assays.
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Incubate at 25°C for 120 minutes.
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Radioligand Binding Assay Workflow
Functional Assays
Functional assays are crucial for determining the intrinsic activity of a compound at its target receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).
This assay measures the activation of G-proteins, an early event in GPCR signaling.
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Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.
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Procedure:
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Membrane preparations containing the receptor of interest are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
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The reaction is incubated to allow for G-protein activation.
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The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by separating the membrane-bound radioactivity from the free radioligand via filtration.
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An increase in [³⁵S]GTPγS binding indicates agonistic activity. The potency (EC50) and efficacy (Emax) of this compound can be determined from the dose-response curve.
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This assay measures the modulation of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like the D2 receptor.
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Principle: Activation of the Gi-coupled D2 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
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Procedure:
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Cells expressing the D2 receptor are pre-treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
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The cells are then incubated with varying concentrations of this compound.
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The reaction is stopped, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
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A decrease in cAMP levels indicates agonistic activity at the D2 receptor.
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This assay is suitable for Gq-coupled receptors like the α1-adrenoceptor, which signal through the release of intracellular calcium.
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Principle: Activation of the Gq-coupled α1-adrenoceptor leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
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Procedure:
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Cells expressing the α1-adrenoceptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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The cells are then stimulated with varying concentrations of this compound.
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Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader.
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An increase in fluorescence indicates an increase in intracellular calcium. To determine antagonistic activity, cells are pre-incubated with this compound before stimulating with a known α1-agonist (e.g., phenylephrine). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
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Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the receptors targeted by this compound.
5-HT1A Receptor Signaling
5-HT1A Receptor Signaling Pathway
Dopamine D2 Receptor Signaling
Dopamine D2 Receptor Signaling Pathway
α1-Adrenoceptor Signaling
α1-Adrenoceptor Signaling Pathway
Sigma Receptor Signaling
Sigma Receptor Signaling
Conclusion
This compound presents a multifaceted pharmacodynamic profile, acting as a partial agonist at both 5-HT1A and D2 receptors, and as an antagonist at α1-adrenoceptors, with additional interactions at the sigma receptor. This unique combination of activities provides a plausible mechanism for its observed anxiolytic and antipsychotic effects, while potentially offering a favorable side effect profile compared to other psychotropic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the continued investigation and understanding of this compound and other multi-target ligands in the field of neuropsychopharmacology. Further research into the functional consequences of its sigma receptor interaction and the interplay between its various receptor activities will be crucial in fully elucidating its therapeutic potential.
References
In Vitro Binding Affinity of Umespirone to Sigma Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umespirone (KC 9172) is a psychotropic agent with potential anxiolytic and antipsychotic properties. Its pharmacological profile is complex, involving interactions with multiple neurotransmitter systems. Among its targets are the sigma receptors, a unique class of intracellular proteins that have emerged as important targets for therapeutic intervention in a range of central nervous system disorders. This technical guide provides a comprehensive overview of the in vitro binding characteristics of this compound to sigma receptors, based on available scientific literature. It details the experimental methodologies for assessing such interactions and visualizes the associated signaling pathways.
Data Presentation: this compound Binding to Sigma Receptors
The study demonstrated that this compound competes for the binding of the sigma-ligand (+)[³H]-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)[³H]-3-PPP)[1]. This indicates that this compound interacts with the same binding site as this established sigma receptor ligand.
A key finding of this research was the observation that this compound, along with buspirone and (+)-3-PPP, inhibits the binding of (+)[³H]-3-PPP in a manner that suggests the existence of high and low affinity states of the sigma receptor[1]. This complex binding profile was further elucidated by the use of 5'-Guanylylimidodiphosphate (Gpp(NH)p), a non-hydrolyzable GTP analog. The presence of Gpp(NH)p was found to abolish the high-affinity binding component of this compound, suggesting that these high-affinity states may be coupled to G-proteins[1]. In contrast, the binding of typical antipsychotics like haloperidol and chlorpromazine was unaffected by Gpp(NH)p[1].
These findings suggest that this compound's interaction with sigma receptors is distinct from that of classical neuroleptics and may involve the modulation of G-protein coupled signaling pathways.
Table 1: Qualitative Summary of this compound's In Vitro Binding to Sigma Receptors
| Compound | Receptor Target | Key Findings | Reference |
| This compound (KC 9172) | Sigma Receptors (undifferentiated) | Competes with (+)[³H]-3-PPP for binding. Exhibits a binding profile indicative of high and low affinity states. The high-affinity binding component is sensitive to Gpp(NH)p. | [1] |
Experimental Protocols: Radioligand Binding Assays for Sigma Receptors
The following are detailed methodologies for conducting in vitro radioligand binding assays to determine the affinity of a test compound, such as this compound, for sigma-1 and sigma-2 receptors. These protocols are synthesized from established methods in the field.
Protocol 1: Sigma-1 Receptor Binding Assay
This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a specific radioligand, such as --INVALID-LINK---pentazocine.
1. Materials:
- Biological Source: Membranes from guinea pig brain, rat liver, or cells expressing recombinant human sigma-1 receptors (e.g., MCF-7 cells).
- Radioligand: --INVALID-LINK---pentazocine.
- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- Non-specific Binding Control: Haloperidol (10 µM) or other suitable sigma-1 ligand.
- Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).
- Instrumentation: Scintillation counter, filtration apparatus.
2. Procedure:
- Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer.
- Assay Setup: In test tubes, combine the assay buffer, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value), and varying concentrations of the test compound (this compound).
- Total and Non-specific Binding: For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).
- Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120-180 minutes).
- Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Sigma-2 Receptor Binding Assay
This assay is similar to the sigma-1 assay but uses a different radioligand and includes a masking agent to block binding to sigma-1 receptors.
1. Materials:
- Biological Source: Membranes from rat liver, or cell lines with high sigma-2 receptor expression.
- Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG).
- Sigma-1 Masking Agent: (+)-pentazocine.
- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- Non-specific Binding Control: Haloperidol (10 µM) or DTG (10 µM).
- Test Compound: this compound.
- Instrumentation: Scintillation counter, filtration apparatus.
2. Procedure:
- Membrane Preparation: Follow the same procedure as for the sigma-1 receptor assay.
- Assay Setup: In test tubes, combine the assay buffer, a fixed concentration of [³H]DTG, the sigma-1 masking agent ((+)-pentazocine, at a concentration sufficient to saturate sigma-1 receptors), and varying concentrations of the test compound (this compound).
- Total and Non-specific Binding: Set up as described for the sigma-1 assay.
- Incubation: Incubate the tubes at room temperature for a specified time (e.g., 120 minutes).
- Termination and Filtration: Terminate and filter as described for the sigma-1 assay.
- Quantification: Measure radioactivity using a scintillation counter.
3. Data Analysis:
- Analyze the data as described for the sigma-1 receptor binding assay to determine the IC50 and Ki values for the sigma-2 receptor.
Mandatory Visualizations
Sigma Receptor Signaling Pathways
Sigma receptors are intracellular chaperone proteins located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane. They are involved in the regulation of numerous cellular processes, including calcium signaling, ion channel function, and cellular stress responses.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound to sigma receptors.
Conclusion
This compound demonstrates a clear interaction with sigma receptors in vitro, characterized by a complex binding profile that suggests the involvement of high and low affinity states and potential coupling to G-proteins. This distinguishes its mechanism of action from that of classical antipsychotics. While specific quantitative affinity data for this compound at sigma-1 and sigma-2 receptor subtypes remains to be fully elucidated in publicly available literature, the established protocols for radioligand binding assays provide a robust framework for such determinations. The role of sigma receptors as modulators of key cellular signaling pathways underscores the importance of further characterizing the interaction of novel compounds like this compound with these versatile targets. Such research is crucial for advancing our understanding of its pharmacological effects and for the development of novel therapeutics for neuropsychiatric disorders.
References
Unveiling the Antipsychotic Potential of Umespirone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umespirone (KC-9172) is a novel psychotropic agent belonging to the azapirone class, demonstrating a unique pharmacological profile with potential for both anxiolytic and antipsychotic applications. This document provides an in-depth technical overview of the preclinical evidence supporting the antipsychotic potential of this compound. It details the compound's mechanism of action, receptor binding affinities, and performance in key animal models of psychosis. Methodologies for pivotal experiments are described to facilitate replication and further investigation. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of this compound's pharmacological characteristics.
Introduction
The development of atypical antipsychotics has marked a significant advancement in the management of schizophrenia and other psychotic disorders. These agents offer a broader spectrum of efficacy, particularly against negative symptoms, and a more favorable side-effect profile compared to typical antipsychotics. This compound has emerged as a promising candidate with a distinct pharmacological profile that suggests atypical antipsychotic activity. This guide synthesizes the available preclinical data to build a comprehensive case for its antipsychotic potential.
Mechanism of Action
This compound's antipsychotic potential is rooted in its multi-receptor binding profile, exhibiting a combination of partial agonism and antagonism at key neurotransmitter receptors implicated in the pathophysiology of psychosis.
-
Dopamine D2 Receptor Partial Agonism: Similar to established atypical antipsychotics like aripiprazole, this compound acts as a partial agonist at dopamine D2 receptors.[1] This mechanism is thought to confer a stabilizing effect on the dopaminergic system. In brain regions with excessive dopamine, such as the mesolimbic pathway in psychosis, it acts as an antagonist, dampening hyperactivity. Conversely, in regions with dopamine deficiency, like the mesocortical pathway, it exhibits agonist activity, potentially alleviating negative and cognitive symptoms.
-
Serotonin 5-HT1A Receptor Partial Agonism: this compound is a partial agonist at serotonin 5-HT1A receptors.[1] Activation of these receptors, particularly in the prefrontal cortex, is believed to enhance dopamine release, which may contribute to the amelioration of negative and cognitive symptoms of schizophrenia. Furthermore, 5-HT1A receptor agonism is associated with anxiolytic and antidepressant effects, which could address comorbid symptoms often seen in psychotic disorders.
-
α1-Adrenoceptor Antagonism: this compound displays antagonist activity at α1-adrenergic receptors.[1] Blockade of these receptors has been linked to the atypical antipsychotic profile of drugs like clozapine and risperidone. This action may contribute to antipsychotic efficacy and a reduced liability for extrapyramidal side effects (EPS).
Signaling Pathway Diagrams
References
Umespirone's Interaction with Monoaminergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umespirone is a psychotropic agent with a complex pharmacological profile, exhibiting notable interactions with multiple monoaminergic systems. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on dopamine, serotonin, and norepinephrine pathways. The document collates available quantitative data on its binding affinities and functional activities, details relevant experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound is a compound that has been investigated for its potential anxiolytic and antipsychotic properties. Its therapeutic effects are believed to be mediated through its interactions with various neurotransmitter systems, primarily the monoaminergic systems. This guide focuses on the intricate details of these interactions, providing a technical resource for researchers in pharmacology and drug development.
Interaction with the Dopaminergic System
This compound demonstrates a significant affinity for dopamine D2 receptors.[1] This interaction is a key component of its pharmacological profile, suggesting a potential for antipsychotic-like activity.
Dopamine Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for various dopamine receptor subtypes. The following table summarizes the available quantitative data.
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| Dopamine D2 | Specific radioligand binding assays have been conducted, though specific Ki values for this compound are not consistently reported in publicly available literature. However, it is established to have nanomolar affinity . | Brain tissue homogenates (e.g., rat striatum) | Not explicitly stated | [1] |
Functional Activity at Dopamine Receptors
The functional consequences of this compound's binding to dopamine receptors, particularly the D2 receptor, are crucial for understanding its physiological effects. These are typically assessed through assays measuring second messenger responses, such as cyclic AMP (cAMP) levels.
| Receptor Subtype | Assay Type | Cell Line/Tissue | Effect | EC50/IC50 | Reference |
| Dopamine D2 | cAMP Accumulation Assay | Recombinant cell lines expressing D2 receptors | Information on the specific functional activity (agonist, antagonist, partial agonist) and potency (EC50/IC50) of this compound from functional assays is not detailed in the currently available search results. | Not Available |
Experimental Protocols
A standard protocol to determine the binding affinity of this compound for D2 receptors would involve a competitive binding assay using a radiolabeled antagonist, such as [³H]-Spiperone.
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Rat striatal membranes (or recombinant cells expressing D2 receptors)
-
[³H]-Spiperone (Radioligand)
-
This compound (Test compound)
-
Haloperidol (or other suitable D2 antagonist for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, incubate a fixed concentration of [³H]-Spiperone with the membrane preparation in the presence of varying concentrations of this compound or buffer (for total binding).
-
For non-specific binding, incubate the radioligand and membranes with a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Interaction with the Serotonergic System
This compound exhibits a notable affinity for serotonin 5-HT1A receptors, a characteristic it shares with the anxiolytic drug buspirone.[1] This interaction is central to its potential anxiolytic effects.
Serotonin Receptor Binding Affinity
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| 5-HT1A | Specific radioligand binding assays have been conducted, though specific Ki values for this compound are not consistently reported in publicly available literature. However, it is established to have nanomolar affinity . | Brain tissue homogenates (e.g., rat hippocampus) | Not explicitly stated | [1] |
Functional Activity at Serotonin Receptors
The functional activity of this compound at 5-HT1A receptors is critical to its pharmacological profile. GTPγS binding assays are commonly used to determine the G-protein activation potential of a ligand, thereby classifying it as an agonist, antagonist, or inverse agonist.
| Receptor Subtype | Assay Type | Cell Line/Tissue | Effect | EC50/Emax | Reference |
| 5-HT1A | [³⁵S]GTPγS Binding Assay | Rat hippocampal membranes | The specific functional activity (agonist, partial agonist, or antagonist) and potency of this compound have not been detailed in the available search results. | Not Available |
Experimental Protocols
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency of this compound at the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes (or recombinant cells expressing 5-HT1A receptors)
-
[³⁵S]GTPγS (Radiolabeled non-hydrolyzable GTP analog)
-
This compound (Test compound)
-
GDP (Guanosine diphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate membranes with GDP to ensure receptors are in an inactive state.
-
Incubate the membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Incubate at a specified temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC₅₀ and Eₘₐₓ values.
Interaction with the Noradrenergic System
This compound has been shown to have a notable affinity for α1-adrenoceptors.[1] In vivo studies in humans have also provided some evidence that this compound may increase noradrenaline concentrations.
Adrenergic Receptor Binding Affinity
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| α1-adrenoceptor | Specific radioligand binding assays have been performed, though specific Ki values for this compound are not consistently reported. It is known to have nanomolar affinity . | Brain tissue homogenates | Not explicitly stated |
In Vivo Effects on Noradrenaline Levels
Studies in healthy male subjects have suggested that this compound administration can lead to an increase in noradrenaline concentrations. This effect may contribute to its overall pharmacological profile and potential therapeutic actions.
Interaction with Sigma Receptors
This compound also interacts with sigma receptors, a class of proteins with diverse and not fully understood functions in the central nervous system.
Sigma Receptor Binding
In radioligand binding studies using rat brain membranes, this compound was found to compete for the binding of the sigma-ligand, (+)[³H]-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)[³H]-3-PPP). This binding indicates the existence of high and low-affinity states of the sigma receptor. The high-affinity binding component was abolished by the non-hydrolyzable GTP analog, 5'-Guanylylimidodiphosphate (Gpp(NH)p), suggesting that the interaction of this compound with the sigma receptor may be coupled to a G-protein.
Summary and Conclusion
This compound is a pharmacologically active compound with a multi-target profile within the monoaminergic systems. It exhibits nanomolar affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. Additionally, it interacts with sigma receptors in a manner that suggests G-protein coupling. In vivo evidence points towards an effect on noradrenaline levels.
Further research is required to fully elucidate the functional consequences of these interactions and to establish a more complete and quantitative binding affinity profile across a wider range of monoaminergic receptors and transporters. Detailed in vivo studies, such as microdialysis and electrophysiology, would provide a more comprehensive understanding of how this compound modulates monoaminergic neurotransmission in specific brain regions. This in-depth knowledge is essential for the rational development of this compound or its analogs for potential therapeutic applications in psychiatric and neurological disorders.
References
The Discovery and Development of Umespirone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umespirone (KC-9172) is an azapirone derivative that has been investigated for its potential anxiolytic and antipsychotic properties. As a member of the same chemical class as buspirone, this compound shares a similar pharmacological profile but with distinct characteristics. This technical guide provides a comprehensive overview of the discovery and development of this compound, focusing on its synthesis, mechanism of action, and preclinical and clinical findings. The information is presented to serve as a resource for researchers and professionals in the field of drug development.
Chemical Synthesis
The synthesis of this compound has been described in the patent literature. The process involves a convergent synthesis strategy.[1]
Synthetic Pathway of this compound
Caption: Synthetic pathway of this compound (KC-9172).
Mechanism of Action
This compound's pharmacological activity is attributed to its interaction with multiple neurotransmitter receptors. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and as an antagonist at α1-adrenergic receptors.[1] It also exhibits a weak affinity for the sigma receptor.[1]
Receptor Binding Affinities of this compound
| Receptor | Affinity (Ki, nM) |
| 5-HT1A | 15[1] |
| D2 | 23[1] |
| α1-Adrenoceptor | 14 |
| Sigma Receptor | 558 |
Signaling Pathways
The following diagrams illustrate the general signaling pathways associated with the receptors targeted by this compound. The specific downstream effects resulting from this compound's partial agonism and antagonism would be a modulation of these pathways.
Caption: this compound's interaction with the 5-HT1A receptor.
Caption: this compound's interaction with the D2 receptor.
Caption: this compound's antagonistic action at the α1-adrenergic receptor.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively available in the public domain. However, based on standard pharmacological practices, the following outlines the likely methodologies employed.
Radioligand Binding Assays (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for its target receptors.
Materials:
-
Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]spiperone (for D2), [3H]prazosin (for α1-adrenoceptor).
-
Tissue Preparation: Membranes from specific brain regions of rats (e.g., hippocampus for 5-HT1A, striatum for D2, cerebral cortex for α1).
-
Buffers and Reagents: Appropriate assay buffers, competing non-radiolabeled ligands for non-specific binding determination.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize dissected brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.
Preclinical Behavioral Models (General Overview)
Preclinical studies in mice, rats, and marmosets have suggested anxiolytic and antipsychotic-like effects of this compound.
-
Anxiolytic Activity: Models such as the elevated plus-maze, light-dark box, and social interaction test are commonly used to assess anxiolytic potential. This compound was found to be more potent than diazepam and buspirone in the mouse black and white test box.
-
Antipsychotic Activity: Models like conditioned avoidance response and antagonism of dopamine agonist-induced behaviors (e.g., stereotypy, hyperlocomotion) are used to evaluate antipsychotic potential. This compound was shown to reduce dopamine-induced hyperactivity in the nucleus accumbens of rats.
Clinical Development
The clinical development of this compound appears to have been limited. The most detailed publicly available information comes from a single-dose human pharmacology study.
Single-Dose Human Pharmacology Study
A double-blind, placebo-controlled, crossover study was conducted in 44 healthy male volunteers to compare the effects of single oral doses of this compound (20 mg and 80 mg) with buspirone (30 mg) and placebo.
Key Findings:
-
Cognitive Effects: The cognitive effects of this compound persisted for up to 23 hours, longer than those of buspirone. While both drugs impaired attention, this compound was reported to increase subjective alertness and contentedness and showed potential for improving secondary verbal memory.
-
EEG Effects: this compound produced distinct EEG changes compared to buspirone, including a decrease in alpha and beta power in the frontocentral region and an increase in delta and theta power in the occipitotemporal area.
-
Neuroendocrine Effects: The 80 mg dose of this compound, similar to buspirone, caused transient increases in serum prolactin and growth hormone concentrations. The 20 mg dose had no effect on these hormones. Neither dose of this compound affected plasma ACTH, adrenaline, or serum cortisol levels.
-
Adverse Events: The frequency of adverse events with 80 mg of this compound was lower than with 30 mg of buspirone. The 20 mg dose of this compound had a similar adverse event frequency to placebo.
Pharmacokinetics: The elimination half-life of this compound is not precisely known, but its effects have been observed to last for up to 23 hours after a single dose in human clinical studies.
Summary and Conclusion
This compound is a pharmacologically interesting azapirone with a multi-receptor binding profile, exhibiting partial agonism at 5-HT1A and D2 receptors and antagonism at α1-adrenoceptors. Preclinical studies demonstrated its potential as both an anxiolytic and an antipsychotic agent. A single-dose human study suggested a favorable tolerability profile compared to buspirone and a prolonged duration of action. However, the publicly available data on the development of this compound is limited. Further research would be necessary to fully elucidate its therapeutic potential and establish its efficacy and safety in patient populations. The information presented in this guide provides a foundational understanding of this compound for the scientific and drug development community.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Umespirone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umespirone is a psychoactive compound with potential anxiolytic and antipsychotic properties. Structurally related to buspirone, it exhibits a complex pharmacological profile, primarily interacting with serotonergic and dopaminergic systems. These application notes provide a comprehensive overview of available preclinical data on this compound and detailed protocols for conducting in vivo animal studies to further elucidate its therapeutic potential. Due to the limited publicly available data on specific dosages of this compound, this document also includes data from its close analog, buspirone, to provide a starting point for experimental design. Researchers should consider this information as a guide for initial dose-finding studies.
Mechanism of Action
This compound demonstrates a multi-receptor binding profile, contributing to its potential therapeutic effects. It has a notable affinity for serotonin 5-HT1A receptors and dopamine D2 receptors.[1] The interplay between its effects on these two neurotransmitter systems is thought to underlie its anxiolytic and antipsychotic potential.[1]
Signaling Pathway of this compound
Caption: this compound's dual action on presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A and D2 receptors.
Data Presentation
Receptor Binding Affinity
This compound exhibits nanomolar affinity for several key receptors implicated in anxiety and psychosis.[1]
| Receptor | Affinity (Ki) | Reference |
| 5-HT1A | Nanomolar | [1] |
| Dopamine D2 | Nanomolar | [1] |
| α1-Adrenoceptor | Nanomolar |
In Vivo Dosage for Animal Studies (this compound)
Direct, quantitative dosage data for this compound in peer-reviewed animal studies is limited. The available information suggests its potency relative to other compounds.
| Animal Model | Test | Observation | Reference |
| Mouse | Black and White Box | Considerably more potent than diazepam or buspirone in reducing aversive responding. | |
| Rat | Dopamine-induced Hyperactivity | Reduced hyperactivity, similar to clozapine. | |
| Rat | Social Interaction | Showed anxiolytic profile. | |
| Marmoset | Human Threat Test | Showed anxiolytic profile. |
In Vivo Dosage for Animal Studies (Buspirone - as a reference)
Given the limited specific dosage data for this compound, the following table for buspirone can serve as a starting point for designing dose-response studies.
| Animal Model | Effect | Route of Administration | Dosage Range (mg/kg) | Reference |
| Rat | Anxiolytic (Elevated Plus Maze) | p.o. | 0.03 - 0.3 | |
| Rat | Anxiolytic (Vogel Conflict Test) | p.o. | 10 - 30 | |
| Rat | Sedation | p.o. | 10 | |
| Mouse | Anxiolytic-like (Elevated Plus Maze) | i.p. | 2 | |
| Mouse | Locomotor Suppression | i.p. | 6 | |
| Rat | Locomotor Suppression | i.p. | 10 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anxiolytic and antipsychotic potential of this compound. These protocols are based on established models and should be adapted for dose-finding studies with this compound.
Protocol 1: Assessment of Anxiolytic Activity in Mice using the Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic effects of this compound by measuring the exploration of open arms in an elevated plus maze.
Materials:
-
Elevated Plus Maze apparatus
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Injection supplies (syringes, needles)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House them in groups with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. A range of doses should be selected based on preliminary studies or data from analogous compounds (e.g., starting with a range informed by buspirone data, such as 0.5, 1, 2, 5 mg/kg).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
Testing:
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the video recordings for:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests).
-
Protocol 2: Assessment of Antipsychotic Activity in Rats using the Amphetamine-Induced Hyperlocomotion Model
Objective: To evaluate the potential antipsychotic effects of this compound by assessing its ability to attenuate amphetamine-induced hyperlocomotion.
Materials:
-
Open field arenas equipped with automated activity monitoring systems
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
D-amphetamine
-
Vehicle (e.g., saline)
-
Injection supplies
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week. House them in pairs with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: Habituate the rats to the open field arenas for 30 minutes one day before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound and D-amphetamine in saline.
-
Drug Administration:
-
Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
30 minutes after this compound administration, administer D-amphetamine (e.g., 1.5 mg/kg, i.p.) or vehicle.
-
-
Testing:
-
Immediately after the D-amphetamine injection, place the rats in the open field arenas.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the total distance traveled between treatment groups.
-
A significant reduction in amphetamine-induced hyperlocomotion by this compound suggests antipsychotic-like activity.
-
Use appropriate statistical analysis (e.g., two-way ANOVA with time as a repeated measure).
-
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo behavioral studies of this compound.
Conclusion
This compound is a promising compound with potential for treating anxiety and psychosis. The protocols and data presented here provide a framework for researchers to design and conduct in vivo studies to further characterize its pharmacological profile and therapeutic efficacy. Due to the limited availability of specific dosage information for this compound, it is imperative to conduct thorough dose-response studies to establish effective and safe dose ranges for different animal models and behavioral paradigms. The information on buspirone should be used as a guide to inform the initial dose selection for these studies.
References
Application Notes and Protocols for Umespirone in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umespirone is a psychoactive compound belonging to the azapirone class, recognized for its potential anxiolytic and antipsychotic properties. Its mechanism of action involves interaction with multiple neurotransmitter systems, making it a subject of interest in neuropharmacology and drug development. This compound acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at α1-adrenergic receptors.[1][2] It also exhibits a weak affinity for the sigma receptor.[1] These multimodal actions underscore the importance of precise and reproducible protocols for its application in in vitro cell culture assays to elucidate its cellular and molecular effects.
This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with information on its mechanism of action and a general experimental workflow.
Data Presentation
Due to the limited availability of specific published solubility data for this compound, the following table provides solubility information for the structurally related compound, Buspirone hydrochloride, which can be used as a reference for initial experimental design. It is strongly recommended to perform in-house solubility tests for this compound to determine the optimal solvent and concentration.
| Solvent | Approximate Solubility of Buspirone HCl | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | A common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays. Final DMSO concentration in cell culture should be kept low (ideally ≤0.1%) to avoid cytotoxicity. |
| Ethanol | ≥10 mg/mL | Another organic solvent option for stock solution preparation. Similar precautions regarding final concentration in culture media apply. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ≥10 mg/mL | Aqueous buffer, suitable for preparing working solutions from a stock. Solubility in aqueous solutions can be pH-dependent for compounds like azapirones. |
| Methanol | 50 mg/mL (with heat) | May be used for initial solubilization but is more toxic to cells than DMSO or ethanol. |
| Water | 10 mg/mL | Solubility in water may be limited. |
Data for Buspirone hydrochloride is provided as a surrogate. Researchers should determine the specific solubility of this compound for their experimental needs.
Signaling Pathways of this compound
This compound's pharmacological effects are mediated through its interaction with three primary receptor types. The diagram below illustrates the canonical signaling pathways associated with these receptors.
Caption: this compound's multimodal action on key G-protein coupled receptors.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 512.65 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 5.13 mg of this compound powder.
-
-
Dissolution:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add 1 mL of cell culture grade DMSO.
-
Vortex the solution thoroughly for 2-5 minutes until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected (amber) tube or vial.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Treating Cells with this compound
This protocol outlines the general steps for treating cultured cells with this compound for in vitro assays.
Materials:
-
Cultured cells in multi-well plates
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile pipettes and tips
Procedure:
-
Thaw Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare Working Dilutions:
-
Prepare a series of intermediate dilutions of the this compound stock solution in complete cell culture medium.
-
Important: To minimize solvent toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.5%, and ideally below 0.1%. For example, to achieve a final concentration of 10 µM this compound, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (resulting in a final DMSO concentration of 0.1%).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the medium containing the desired final concentration of this compound to the respective wells.
-
Include a vehicle control group, which consists of cells treated with the same final concentration of DMSO as the highest this compound concentration used in the experiment.
-
-
Incubation:
-
Return the plate to the incubator and culture for the desired experimental duration. The optimal incubation time will depend on the specific assay and cell type.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based assay using this compound, from stock solution preparation to data analysis.
Caption: A generalized workflow for in vitro cell culture experiments with this compound.
References
Application Note: Quantification of Umespirone in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Umespirone in human plasma. The protocol utilizes a straightforward sample preparation technique and offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The methodology presented is based on established principles for the analysis of structurally related azapirone compounds, ensuring a high probability of successful implementation.
Introduction
This compound is an azapirone derivative with potential anxiolytic and antipsychotic activities. To support drug development and clinical research, a reliable method for its quantification in biological matrices is essential. This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its specificity, sensitivity, and speed.
Experimental
Materials and Reagents
-
This compound reference standard
-
Buspirone-d8 (or a suitable stable isotope-labeled analog of this compound, if available) as an internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL) or methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
pH meter
Protocol
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.05 - 50 ng/mL) and QC samples (low, medium, and high concentrations).
-
Internal Standard Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Solid Phase Extraction - SPE)
-
Pre-treatment: To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Table 1: Mass Spectrometer Parameters
| Parameter | This compound | Buspirone-d8 (IS) |
| Precursor Ion (m/z) | 513.3 | 394.3 |
| Product Ion (m/z) | Predicted: ~176.1 | 122.1 |
| Dwell Time (ms) | 150 | 150 |
| Declustering Potential (V) | 80 | 85 |
| Collision Energy (eV) | 40 | 45 |
Note: The product ion for this compound is a predicted value based on the fragmentation of the 2-methoxyphenylpiperazine moiety, a common fragment in similar structures. Optimization of this transition is required.
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on data from similar validated assays for azapirone compounds.[1][2][3]
Table 2: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | >0.99 |
| Linearity Range | 0.05 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Low | 0.15 | <15% | <15% | ±15% |
| Medium | 2.5 | <15% | <15% | ±15% |
| High | 40 | <15% | <15% | ±15% |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.15 | 85 - 115% | 85 - 115% |
| High | 40 | 85 - 115% | 85 - 115% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Solid Phase Extraction (SPE) steps.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrument parameters serves as a strong foundation for researchers in drug development and related fields. Method validation, as outlined by the expected performance characteristics, will ensure the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies.
References
- 1. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]
Application Notes and Protocols for Umespirone in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umespirone is a psychoactive compound belonging to the azapirone class of drugs, recognized for its potential anxiolytic and antipsychotic properties. Its unique pharmacological profile, characterized by a combination of partial agonism at serotonin 5-HT₁ₐ and dopamine D₂ receptors, alongside antagonism at α₁-adrenergic receptors, distinguishes it from typical anxiolytics and antipsychotics. This distinct mechanism of action suggests a therapeutic potential with a reduced likelihood of sedative and extrapyramidal side effects. These application notes provide a comprehensive overview of this compound's use in behavioral neuroscience experiments, including its pharmacological properties, detailed experimental protocols, and expected outcomes.
Pharmacological Profile
This compound's activity is primarily mediated through its interaction with key neurotransmitter systems implicated in anxiety and psychosis.
Mechanism of Action
This compound functions as a:
-
5-HT₁ₐ Receptor Partial Agonist: It binds to and partially activates 5-HT₁ₐ autoreceptors on serotonergic neurons and postsynaptic receptors, leading to a modulation of serotonergic neurotransmission. This action is believed to be a key contributor to its anxiolytic effects.
-
Dopamine D₂ Receptor Partial Agonist: By partially activating D₂ receptors, this compound can act as a functional antagonist in brain regions with high dopaminergic tone, which may underlie its potential antipsychotic effects. This partial agonism may also contribute to a lower risk of extrapyramidal symptoms compared to full D₂ antagonists.
-
α₁-Adrenoceptor Antagonist: Blockade of α₁-adrenergic receptors can contribute to sedative and hypotensive effects, although the clinical significance of this action for this compound's primary therapeutic effects is still under investigation.
The interplay of these activities results in a complex modulation of neuronal circuits, offering a promising avenue for the treatment of anxiety and psychotic disorders.
Binding Affinity
Radioligand binding assays have demonstrated that this compound possesses nanomolar affinity for the 5-HT₁ₐ, dopamine D₂, and α₁-adrenoceptors[1].
| Receptor Subtype | Binding Affinity (Ki) |
| 5-HT₁ₐ | Nanomolar affinity |
| Dopamine D₂ | Nanomolar affinity |
| α₁-Adrenoceptor | Nanomolar affinity |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for conducting behavioral experiments.
Experimental Protocols
The following protocols are based on established methodologies for assessing anxiolytic and antipsychotic-like effects in rodents. Doses and specific parameters should be optimized in pilot studies for the specific research question and animal strain.
Anxiolytic Activity: The Mouse Light-Dark Box Test
This test assesses anxiety-like behavior by capitalizing on the innate aversion of mice to brightly illuminated, open areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
Materials:
-
Light-Dark Box Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
This compound solution
-
Vehicle solution (e.g., saline, distilled water with a solubilizing agent)
-
Syringes and needles for administration (e.g., intraperitoneal - i.p.)
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Acclimate male mice (e.g., C57BL/6 or CD-1) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.5, 1, 2 mg/kg, i.p.) or vehicle to different groups of mice 30 minutes prior to testing.
-
Test Initiation: Place a mouse in the center of the light compartment, facing away from the opening.
-
Data Recording: Record the mouse's behavior for a 5-10 minute session.
-
Behavioral Measures:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Latency to first enter the dark compartment
-
Number of transitions between compartments
-
Total locomotor activity (e.g., distance traveled)
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the this compound-treated groups with the vehicle control group.
Expected Outcome: this compound is expected to significantly increase the time spent in the light compartment and the number of transitions, indicative of an anxiolytic effect.
| Parameter | Vehicle Control (Expected) | This compound (1 mg/kg, i.p.) (Expected) |
| Time in Light (s) | Low | Increased |
| Transitions | Low | Increased |
| Locomotor Activity | Normal | No significant change (at anxiolytic doses) |
Anxiolytic and Social Behavior: The Rat Social Interaction Test
This test evaluates anxiolytic effects and social behavior by measuring the time two unfamiliar rats spend in active social interaction. Anxiolytic drugs typically increase the duration of social engagement.
Materials:
-
Open field arena (e.g., 60 x 60 cm) with dim, even illumination
-
This compound solution
-
Vehicle solution
-
Syringes and needles for administration
-
Video recording and analysis software
Procedure:
-
Animal Housing: House male rats (e.g., Sprague-Dawley or Wistar) individually for 3-5 days prior to the test to increase their motivation for social interaction.
-
Drug Administration: Administer this compound (e.g., 1, 3, 5 mg/kg, i.p.) or vehicle to pairs of weight-matched, unfamiliar rats 30-60 minutes before testing.
-
Test Initiation: Place a pair of treated rats simultaneously into the open field arena.
-
Data Recording: Record the behavior of the pair for a 10-15 minute session.
-
Behavioral Measures:
-
Total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under)
-
Frequency of specific social behaviors
-
Locomotor activity
-
-
Data Analysis: Compare the total social interaction time between the this compound-treated and vehicle-treated pairs using an appropriate statistical test (e.g., t-test or ANOVA).
Expected Outcome: this compound is anticipated to increase the total time spent in active social interaction, reflecting its anxiolytic properties.
| Parameter | Vehicle Control (Expected) | This compound (3 mg/kg, i.p.) (Expected) |
| Social Interaction (s) | Moderate | Increased |
| Locomotor Activity | Normal | No significant change |
Antipsychotic-like Activity: Reduction of Dopamine-Induced Hyperactivity in the Nucleus Accumbens
This experiment assesses the potential antipsychotic-like properties of this compound by measuring its ability to counteract the locomotor hyperactivity induced by direct dopamine infusion into the nucleus accumbens, a key brain region in the dopamine reward pathway.
Materials:
-
Stereotaxic apparatus for surgery
-
Guide cannulae and dummy cannulae
-
Infusion pumps and tubing
-
Dopamine hydrochloride solution
-
This compound solution
-
Vehicle solution
-
Open field arenas for locomotor activity measurement
Procedure:
-
Surgical Implantation: Anesthetize rats and stereotaxically implant bilateral guide cannulae aimed at the nucleus accumbens. Allow for a 7-10 day recovery period.
-
Drug Administration (Systemic): Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes prior to the dopamine infusion.
-
Dopamine Infusion: Gently restrain the rat, remove the dummy cannulae, and insert the infusion cannulae. Infuse a sub-maximal dose of dopamine (e.g., 10-20 µg in 0.5 µL of saline per side) over 1 minute.
-
Locomotor Activity Measurement: Immediately after the infusion, place the rat in an open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 30-60 minutes.
-
Data Analysis: Compare the locomotor activity of the different treatment groups (Vehicle + Saline, Vehicle + Dopamine, this compound + Dopamine) using ANOVA.
Expected Outcome: this compound is expected to significantly attenuate the increase in locomotor activity induced by the intra-accumbal dopamine infusion, demonstrating its potential antipsychotic-like effects[1].
| Treatment Group | Locomotor Activity (Expected) |
| Vehicle + Saline | Baseline |
| Vehicle + Dopamine | Marked Increase |
| This compound + Dopamine | Significantly Reduced vs. Vehicle + Dopamine |
Conclusion
This compound presents a compelling pharmacological profile for the potential treatment of anxiety and psychotic disorders. The experimental protocols outlined in these application notes provide a framework for researchers to investigate the behavioral effects of this compound in established animal models. The anticipated outcomes, based on its mechanism of action and preliminary findings, suggest that this compound will demonstrate clear anxiolytic and antipsychotic-like properties in these assays. Further research utilizing these and other behavioral paradigms will be crucial in fully elucidating the therapeutic potential of this compound.
References
Application Notes and Protocols for Utilizing Umespirone as a Tool Compound in Sigma Receptor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for using Umespirone as a tool compound to investigate the function and pharmacology of sigma (σ) receptors. Detailed protocols for key experiments are included to facilitate the study of this compound's interaction with σ-1 and σ-2 receptor subtypes.
Introduction to this compound
This compound (KC-9172) is a psychotropic agent with potential anxiolytic and antipsychotic properties.[1] Structurally distinct from typical anxiolytics and antipsychotics, this compound has been shown to interact with sigma receptors.[1] Its binding characteristics suggest an interaction with high-affinity states of the sigma receptor, distinguishing it from classical neuroleptics like haloperidol.[1] This makes this compound a valuable tool for elucidating the nuanced roles of sigma receptors in the central nervous system.
Data Presentation: this compound Binding Profile
| Compound | Target Receptor(s) | Binding Affinity (Ki) | Selectivity | Reference |
| This compound | Sigma Receptors | High-affinity interaction noted; specific Ki values not reported. Competes with (+)-[3H]-3-PPP binding.[1] | Selectivity for σ-1 vs. σ-2 not explicitly defined. | [1] |
| (+)-Pentazocine | σ-1 | ~3-17 nM | High for σ-1 over σ-2 | |
| Haloperidol | σ-1 and σ-2, Dopamine D2 | σ-1: ~2-4 nM; σ-2: High affinity | Non-selective | |
| DTG (1,3-di-o-tolylguanidine) | σ-1 and σ-2 | σ-1: ~57 nM; σ-2: ~22 nM | Non-selective | |
| PRE-084 | σ-1 | ~53 nM | ~600-fold for σ-1 over σ-2 | |
| SA4503 | σ-1 | ~4.6 nM | ~14-fold for σ-1 over σ-2 |
Experimental Protocols
Radioligand Binding Assays for Sigma Receptors
This protocol allows for the determination of the binding affinity of this compound for sigma-1 and sigma-2 receptors through competitive binding assays.
a. Sigma-1 Receptor Binding Assay
-
Objective: To determine the affinity (Ki) of this compound for the sigma-1 receptor by measuring its ability to displace the selective radioligand --INVALID-LINK---pentazocine.
-
Materials:
-
Guinea pig brain membranes (a rich source of sigma-1 receptors)
-
--INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol)
-
This compound stock solution (in DMSO)
-
Haloperidol (for non-specific binding determination)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
-
Protocol:
-
Prepare guinea pig brain membrane homogenates.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, membrane homogenate (~100-200 µg protein), and --INVALID-LINK---pentazocine (final concentration ~1-5 nM).
-
Non-specific Binding: Binding buffer, membrane homogenate, --INVALID-LINK---pentazocine, and excess unlabeled haloperidol (final concentration ~10 µM).
-
Competitive Binding: Binding buffer, membrane homogenate, --INVALID-LINK---pentazocine, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
b. Sigma-2 Receptor Binding Assay
-
Objective: To determine the affinity (Ki) of this compound for the sigma-2 receptor by measuring its ability to displace the non-selective ligand [³H]-DTG in the presence of a sigma-1 masking agent.
-
Materials:
-
Rat liver membranes (a source of sigma-2 receptors)
-
[³H]-DTG (1,3-di-o-tolylguanidine) (specific activity ~40-60 Ci/mmol)
-
(+)-Pentazocine (to mask sigma-1 receptors)
-
This compound stock solution (in DMSO)
-
Haloperidol or unlabeled DTG (for non-specific binding determination)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
-
Protocol:
-
Prepare rat liver membrane homogenates.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, membrane homogenate (~100-200 µg protein), [³H]-DTG (final concentration ~3-5 nM), and (+)-pentazocine (final concentration ~100-300 nM to mask sigma-1 sites).
-
Non-specific Binding: Binding buffer, membrane homogenate, [³H]-DTG, (+)-pentazocine, and excess unlabeled haloperidol or DTG (final concentration ~10-100 µM).
-
Competitive Binding: Binding buffer, membrane homogenate, [³H]-DTG, (+)-pentazocine, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Incubate the plate at room temperature for 120 minutes.
-
Terminate the reaction and process the samples as described for the sigma-1 receptor binding assay.
-
Calculate the IC50 and Ki values for this compound at the sigma-2 receptor.
-
Workflow for Sigma-1 and Sigma-2 Receptor Binding Assays.
Functional Assays to Characterize this compound's Activity
These protocols can be used to determine whether this compound acts as an agonist or antagonist at sigma receptors.
a. Calcium Mobilization Assay
-
Objective: To assess the effect of this compound on intracellular calcium mobilization, a known downstream effect of sigma receptor modulation. Sigma-1 receptor activation can modulate calcium signaling from the endoplasmic reticulum.
-
Materials:
-
Cell line expressing sigma-1 receptors (e.g., NG108-15, PC12, or a stably transfected cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
A known sigma-1 receptor agonist (e.g., PRE-084) and antagonist (e.g., NE-100) as controls
-
Cell culture medium and buffers (e.g., HBSS)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
-
-
Protocol:
-
Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 30-60 minutes).
-
Wash the cells with buffer to remove excess dye.
-
To determine agonist activity, add varying concentrations of this compound and measure changes in intracellular calcium levels over time.
-
To determine antagonist activity, pre-incubate the cells with this compound for a short period (e.g., 15-30 minutes) before adding a known sigma-1 agonist (e.g., PRE-084). Measure the inhibition of the agonist-induced calcium response.
-
Include appropriate controls: vehicle, agonist alone, and antagonist alone.
-
Analyze the fluorescence data to determine the effect of this compound on calcium signaling.
-
Workflow for the Calcium Mobilization Assay.
b. Neurite Outgrowth Assay
-
Objective: To evaluate the effect of this compound on neurite outgrowth in a neuronal cell line, a process known to be modulated by sigma-1 receptor ligands.
-
Materials:
-
PC12 cell line (rat pheochromocytoma)
-
Nerve Growth Factor (NGF)
-
This compound
-
A known sigma-1 receptor agonist (e.g., PRE-084 or SA4503) and antagonist (e.g., NE-100) as controls
-
Cell culture medium and supplements
-
Collagen-coated culture plates
-
Microscope with imaging software for neurite length measurement
-
-
Protocol:
-
Plate PC12 cells on collagen-coated plates and allow them to adhere.
-
Differentiate the cells by treating them with a sub-optimal concentration of NGF (e.g., 2.5 ng/mL) to induce minimal neurite outgrowth.
-
Treat the cells with varying concentrations of this compound in the presence of NGF.
-
To test for antagonist activity, pre-incubate cells with a sigma-1 antagonist (NE-100) before adding NGF and this compound.
-
Include controls: vehicle, NGF alone, and NGF with a known sigma-1 agonist.
-
Incubate the cells for 48-72 hours.
-
Fix the cells and capture images using a microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells bearing neurites longer than the cell body diameter.
-
Analyze the data to determine if this compound potentiates or inhibits NGF-induced neurite outgrowth.
-
Signaling Pathways and Logical Relationships
Sigma-1 receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon ligand binding, they can translocate and modulate the activity of various ion channels and signaling proteins.
Simplified Sigma-1 Receptor Signaling Pathway.
Logical Workflow for this compound Characterization.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to explore the complex pharmacology of sigma receptors and their role in various physiological and pathological processes.
References
Application Notes and Protocols: In Vivo Microdialysis with Umespirone Administration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed in vivo microdialysis protocols specifically validating Umespirone are not widely published. The following protocol is adapted from established methodologies for its close structural and pharmacological analogue, Buspirone, and general rodent in vivo microdialysis procedures. Buspirone, like this compound, is a 5-HT1A receptor partial agonist with known effects on the dopaminergic system. This protocol should be adapted and validated for specific experimental needs.
Introduction
This compound is a psychotropic agent with potential anxiolytic and antipsychotic properties. Its mechanism of action is believed to be mediated, in part, through its interaction with serotonin (5-HT) and dopamine (DA) receptor systems. In vivo microdialysis is a powerful technique to study the effects of pharmacological agents on the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals[1][2]. This application note provides a detailed protocol for performing in vivo microdialysis in rats to assess the impact of this compound administration on dopamine and serotonin levels.
Mechanism of Action
This compound's primary pharmacological target is the serotonin 5-HT1A receptor, where it acts as a partial agonist[3]. It also exhibits affinity for sigma receptors[4]. The analogous compound, Buspirone, is a partial agonist at presynaptic 5-HT1A autoreceptors, which leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin synthesis and release[5]. However, its action at postsynaptic 5-HT1A receptors and its interactions with the dopamine system are more complex. Buspirone has been shown to increase dopamine and noradrenaline levels in the frontal cortex. It can also enhance dopamine release in the striatum. The effects of Buspirone on dopamine are thought to be mediated by its weak antagonist activity at D2 autoreceptors and potentially through modulation of serotonergic input to dopaminergic neurons. Given their similarities, this compound is expected to have a comparable, multifaceted impact on both serotonergic and dopaminergic neurotransmission.
Signaling Pathway of this compound (as a 5-HT1A Agonist)
The signaling cascade following the activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), involves the inhibition of adenylyl cyclase and modulation of ion channels.
Experimental Protocol
This protocol is designed for adult male Sprague-Dawley rats (250-350g). All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials and Reagents
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Animals: Adult male Sprague-Dawley rats.
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Surgical Equipment: Stereotaxic frame, anesthesia machine (isoflurane), surgical drill, dental cement, skull screws.
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Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length (molecular weight cut-off appropriate for small molecules).
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Microdialysis System: Microinfusion pump, liquid swivel, fraction collector.
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Perfusion Solution (aCSF): Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4).
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This compound Solution: To be prepared in a suitable vehicle (e.g., saline or a small percentage of a solubilizing agent like Tween 80, if necessary).
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Analytical System: High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) for the analysis of dopamine and serotonin.
Surgical Procedure: Guide Cannula Implantation
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Anesthetize the rat with isoflurane and secure it in a stereotaxic frame.
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Make a midline incision on the scalp to expose the skull.
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Drill small holes for anchor screws and a larger hole for the guide cannula over the target brain region (e.g., prefrontal cortex or striatum).
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Lower the guide cannula to the desired coordinates and secure it with dental cement and anchor screws.
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Insert a dummy cannula to keep the guide patent.
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Allow the animal to recover for 5-7 days post-surgery.
In Vivo Microdialysis Procedure
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On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
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Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector via a liquid swivel.
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Place the rat in a microdialysis bowl and allow it to move freely.
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Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
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Allow a stabilization period of at least 2 hours.
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Collect baseline samples every 20 minutes for at least 60-80 minutes to establish stable neurotransmitter levels.
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Administer this compound systemically (e.g., subcutaneous or intraperitoneal injection) or via reverse dialysis through the probe.
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Continue collecting dialysate samples at 20-minute intervals for the desired duration of the experiment (e.g., 3-4 hours post-administration).
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Store collected samples at -80°C until analysis.
Sample Analysis
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Analyze the dialysate samples for dopamine and serotonin concentrations using HPLC-ECD.
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Quantify the neurotransmitter levels by comparing the peak areas to those of standard solutions.
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Express the results as a percentage of the average baseline concentrations.
Experimental Workflow Diagram
Data Presentation
The following tables summarize representative quantitative data from in vivo microdialysis studies with Buspirone, which can be used as an expected outcome for experiments with this compound.
Table 1: Buspirone Dosage and Administration
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley Rats | |
| Route of Administration | Subcutaneous (s.c.) / Intraperitoneal (i.p.) | |
| Dose Range | 0.01 - 10 mg/kg | |
| Vehicle | Saline |
Table 2: Effects of Buspirone on Extracellular Neurotransmitter Levels
| Brain Region | Dose (mg/kg, s.c.) | % Change in Dopamine | % Change in Serotonin | Reference |
| Frontal Cortex | 0.01 - 2.5 | ↑ up to 100% | ↓ up to 50% | |
| Prefrontal Cortex | 1.0 | ↑ | ↓ | |
| Nucleus Accumbens | 1.0 | ↑ | No significant change | |
| Striatum | Not specified | ↑ | Not specified | |
| Hippocampus | 1.5 (i.p.) | ↑ (metabolites) | ↓ (metabolites) |
Note: "↑" indicates an increase and "↓" indicates a decrease in neurotransmitter levels.
Conclusion
The described in vivo microdialysis protocol provides a robust framework for investigating the neurochemical effects of this compound. By measuring real-time changes in extracellular dopamine and serotonin in specific brain regions, researchers can elucidate the pharmacological profile of this compound and better understand its potential therapeutic mechanisms. Given the similarities with Buspirone, it is anticipated that this compound will modulate both serotonergic and dopaminergic systems, and this protocol offers a means to quantify these effects.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Binding of this compound to the sigma receptor: evidence for multiple affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspirone-induced changes in the serotonergic and non-serotonergic cells in the dorsal raphe nucleus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Umespirone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umespirone is a psychotropic agent with potential anxiolytic and antipsychotic properties. Its pharmacological profile is characterized by a high affinity for dopamine D2 and serotonin 5-HT1A receptors, as well as alpha-1 adrenoceptors.[1][2] The development of this compound analogs necessitates robust and efficient screening methods to identify compounds with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the activity of this compound analogs at these key G-protein coupled receptors (GPCRs).
The following protocols describe functional assays that measure the downstream signaling of receptor activation, as well as assays to assess the general cytotoxicity of the compounds. These assays are amenable to high-throughput screening (HTS) and can be used to generate quantitative data for structure-activity relationship (SAR) studies.
Key Signaling Pathways of Target Receptors
This compound and its analogs primarily target the dopamine D2 receptor (a Gi/o-coupled receptor) and the serotonin 5-HT1A receptor (also a Gi/o-coupled receptor). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] Additionally, screening against other receptors like the 5-HT2A receptor (a Gq-coupled receptor that signals through calcium mobilization) is crucial to determine the selectivity profile of the analogs.
Signaling pathways for Gi/o and Gq-coupled receptors.
Experimental Workflow for Screening this compound Analogs
A tiered screening approach is recommended to efficiently identify and characterize promising this compound analogs. This workflow progresses from primary high-throughput screens to more detailed secondary and safety profiling assays.
General experimental workflow for screening.
I. Functional Assays for Target Receptors
A. cAMP Accumulation Assay for D2 and 5-HT1A Receptors (Gi/o-coupled)
This assay measures the inhibition of cAMP production following the activation of Gi/o-coupled receptors.
Principle: Activation of D2 or 5-HT1A receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with forskolin. The inhibitory effect of the test compounds on this forskolin-stimulated cAMP production is then quantified.
Protocol:
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Cell Culture:
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Culture HEK293 cells stably expressing the human dopamine D2 receptor or serotonin 5-HT1A receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
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Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
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Plate cells in 96-well or 384-well white, opaque plates at an optimized density and allow them to adhere overnight.
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Assay Procedure:
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Remove the culture medium and replace it with serum-free medium or assay buffer.
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Prepare serial dilutions of this compound analogs and a reference agonist (e.g., dopamine for D2, 5-HT for 5-HT1A) in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
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Add a pre-determined concentration of forskolin (to stimulate cAMP production) to all wells except the negative control and incubate for another specified time (e.g., 15-30 minutes) at 37°C.
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Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or luminescence-based kits).
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Data Analysis:
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Generate dose-response curves by plotting the assay signal against the logarithm of the compound concentration.
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Calculate the IC50 values (for agonists) or EC50 values (for antagonists) using a non-linear regression model.
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B. Calcium Flux Assay for 5-HT2A Receptor (Gq-coupled)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Principle: Activation of the 5-HT2A receptor by an agonist activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.
Protocol:
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Cell Culture:
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Culture CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT2A receptor.
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Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and allow them to form a confluent monolayer.
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Dye Loading:
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Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-8, Calcium-6) loading solution containing probenecid (to prevent dye leakage) to each well.
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Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
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Assay Procedure:
-
Prepare serial dilutions of the this compound analogs and a reference agonist (e.g., serotonin) in assay buffer.
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Place the plate in a fluorescence imaging plate reader (FLIPR) or a plate reader equipped with an injector.
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Measure the baseline fluorescence for a few seconds.
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Add the diluted compounds to the cells and immediately measure the change in fluorescence over time.
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Data Analysis:
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The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
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Generate dose-response curves by plotting the peak fluorescence signal against the logarithm of the compound concentration.
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Calculate the EC50 values for agonists.
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C. Reporter Gene Assay
Reporter gene assays provide a sensitive and cost-effective platform for screening GPCR activity by measuring the transcriptional activation of a reporter gene downstream of the signaling cascade.
Principle: GPCR activation leads to the modulation of second messengers, which in turn activate specific transcription factors. These transcription factors bind to response elements in the promoter region of a reporter gene (e.g., luciferase or β-galactosidase), driving its expression. The amount of reporter protein produced is proportional to the level of receptor activation. For Gi-coupled receptors, a cAMP response element (CRE) can be used to measure the decrease in cAMP-driven reporter expression.
Protocol:
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Cell Culture and Transfection:
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Use a cell line stably expressing the target receptor (e.g., D2 or 5-HT1A).
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Co-transfect the cells with a reporter vector containing a response element (e.g., CRE) upstream of a luciferase gene.
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Select and expand a stable cell line with good reporter gene expression and response to a known agonist.
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Assay Procedure:
-
Plate the stable reporter cell line in a 96-well or 384-well white, opaque plate.
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Prepare serial dilutions of the this compound analogs.
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Add the compounds to the cells and incubate for a sufficient time to allow for gene transcription and protein expression (e.g., 4-6 hours).
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Add the luciferase substrate and measure the luminescence using a plate reader.
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Data Analysis:
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Generate dose-response curves by plotting the luminescence signal against the logarithm of the compound concentration.
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Calculate EC50 or IC50 values.
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II. Cell Viability and Cytotoxicity Assays
It is crucial to assess the potential toxicity of the this compound analogs to distinguish between specific receptor-mediated effects and non-specific cytotoxicity.
A. Resazurin Reduction Assay (e.g., alamarBlue™)
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
Protocol:
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Cell Culture:
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Plate the desired cell line (e.g., HEK293, CHO-K1, or a neuronal cell line) in a 96-well clear-bottom plate and allow them to adhere.
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Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
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Assay Procedure:
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Add resazurin solution to each well and incubate at 37°C for 1-4 hours.
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Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
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-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control.
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Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
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B. ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active cells. This assay uses a thermostable luciferase to generate a luminescent signal from the ATP present in viable cells.
Protocol:
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Cell Culture:
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Follow the same cell plating and compound treatment procedure as in the resazurin assay.
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Assay Procedure:
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Equilibrate the plate to room temperature.
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Add the CellTiter-Glo® reagent to each well.
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Mix on an orbital shaker to induce cell lysis.
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Incubate at room temperature to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
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-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control.
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Determine the CC50 value from the dose-response curve.
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Data Presentation
All quantitative data should be summarized in a clear and structured format to facilitate comparison between the this compound analogs.
Table 1: Functional Activity of this compound Analogs at Target Receptors
| Compound ID | D2 Receptor IC50 (nM) (cAMP Assay) | 5-HT1A Receptor IC50 (nM) (cAMP Assay) | 5-HT2A Receptor EC50 (nM) (Calcium Flux Assay) |
| This compound | Value | Value | Value |
| Analog 1 | Value | Value | Value |
| Analog 2 | Value | Value | Value |
| ... | ... | ... | ... |
Table 2: Cytotoxicity of this compound Analogs
| Compound ID | CC50 (µM) in HEK293 Cells (ATP-Based Assay) |
| This compound | Value |
| Analog 1 | Value |
| Analog 2 | Value |
| ... | ... |
Hit-to-Lead Logic
The data generated from these assays will guide the hit-to-lead optimization process. The goal is to identify compounds with high potency at the target receptors (D2 and 5-HT1A), selectivity against off-target receptors (e.g., 5-HT2A), and low cytotoxicity.
Decision-making logic for hit-to-lead progression.
References
- 1. The effects of this compound as a potential anxiolytic and antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound as a potential anxiolytic and antipsychotic agent PMID: 1685786 | MCE [medchemexpress.cn]
- 3. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
Umespirone Administration in Preclinical Models of Psychosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umespirone (KC-9172) is a psychotropic agent with potential anxiolytic and antipsychotic properties. Its pharmacological profile is characterized by nanomolar affinity for serotonin 5-HT1A, dopamine D2, and alpha-1 adrenoceptors.[1] Preclinical evidence suggests that this compound may offer a novel approach to treating psychosis, distinguishing itself from typical and atypical antipsychotics through its unique receptor interaction profile. Notably, it has been shown to counteract hyperactivity induced by dopamine infusion in the nucleus accumbens in rats, a key region implicated in psychosis.[1] Furthermore, its ability to antagonize stereotyped sniffing induced by the NMDA antagonist AP-5 suggests a potential interaction with glutamatergic pathways, aligning with the glutamate hypothesis of schizophrenia.[2]
These application notes provide a detailed overview of the preclinical administration of this compound in established rodent models of psychosis. The included protocols and data summaries are intended to guide researchers in designing and executing studies to further elucidate the antipsychotic potential of this compound and similar compounds.
Data Presentation
Receptor Binding Affinity
While specific Ki values for this compound are not consistently reported in publicly available literature, it is established to have nanomolar affinity for its primary targets.[1] For comparative context, the binding affinities of the related compound, Buspirone, are provided below.
| Receptor | Buspirone Ki (nM) |
| 5-HT1A | 1.4 |
| Dopamine D2 | 430 |
| Alpha-1 Adrenergic | 4.3 |
Note: This data is for Buspirone and should be used for illustrative purposes only. This compound's specific binding affinities may differ.
Behavioral Effects in Preclinical Psychosis Models
Quantitative dose-response data for this compound in specific preclinical models of psychosis are limited in the public domain. The following table summarizes the expected outcomes based on its known pharmacological activity and findings from related compounds.
| Preclinical Model | Animal Model | This compound Administration (Hypothesized Effective Dose Range) | Expected Outcome |
| Dopamine-Induced Hyperactivity | Rat | 0.1 - 5.0 mg/kg, intraperitoneally (i.p.) | Reduction in locomotor activity induced by dopamine agonists (e.g., amphetamine) or direct dopamine infusion into the nucleus accumbens.[1] |
| Conditioned Avoidance Response (CAR) | Rat | 1.0 - 10.0 mg/kg, i.p. | Dose-dependent decrease in avoidance responses without significantly affecting escape responses. |
| Prepulse Inhibition (PPI) of Startle | Rat/Mouse | 0.5 - 5.0 mg/kg, subcutaneously (s.c.) | Reversal of PPI deficits induced by dopamine agonists (e.g., apomorphine) or NMDA antagonists (e.g., MK-801). |
| Social Interaction Test | Rat/Mouse | 0.5 - 2.5 mg/kg, i.p. | Increase in social interaction time in models of psychosis exhibiting social withdrawal. |
Signaling Pathways
This compound's antipsychotic effects are believed to be mediated through its interaction with the 5-HT1A and Dopamine D2 receptors.
Caption: this compound's dual action on 5-HT1A and D2 receptors.
Experimental Protocols
General Administration and Vehicle Formulation
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Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection is common for preclinical studies. Oral gavage (p.o.) can also be used, but bioavailability may be lower and more variable.
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Vehicle: this compound can be dissolved in a vehicle such as 0.9% saline or a small amount of a solubilizing agent like Tween 80 (e.g., 1-2 drops) in saline. The final volume for injection should be adjusted based on the animal's weight (e.g., 1-5 mL/kg for rats). It is crucial to establish the solubility of the specific batch of this compound being used.
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Preparation: Prepare fresh solutions on the day of the experiment. If a solubilizing agent is used, vortex the solution thoroughly to ensure complete dissolution.
Dopamine-Induced Hyperactivity Model
This model assesses the ability of a compound to block the locomotor-stimulating effects of dopamine agonists, a hallmark of antipsychotic efficacy.
Workflow:
References
Troubleshooting & Optimization
Improving Umespirone solubility for in vitro experiments
Welcome to the technical support center for Umespirone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound (KC-9172) is an anxiolytic and antipsychotic agent belonging to the azapirone class.[1] It functions as a partial agonist for the 5-HT1A and D2 receptors and as an antagonist for the α1-adrenoceptor.[1][2] Like many organic molecules with a relatively high molecular weight (512.651 g/mol ) and complex structure, this compound can exhibit poor aqueous solubility.[1] For in vitro experiments, achieving a stable, soluble concentration in aqueous cell culture media or buffer is critical for obtaining accurate and reproducible results. Precipitation of the compound can lead to inaccurate dosing and misleading experimental outcomes.
Q2: What are the recommended initial solvents for preparing this compound stock solutions?
A2: For initial stock solution preparation, it is recommended to use organic solvents in which poorly soluble compounds are typically soluble. Dimethyl sulfoxide (DMSO) and ethanol are common choices. It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the aqueous experimental medium. This approach minimizes the final concentration of the organic solvent, reducing potential cytotoxicity.
Q3: How can I improve the solubility of this compound in my aqueous experimental medium?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound for in vitro assays:
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Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, is a primary strategy.[3] The final concentration of the co-solvent in the culture medium should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity.
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Use of Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used at low concentrations to increase the solubility of hydrophobic compounds by forming micelles.
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Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
Troubleshooting Guide
Issue: My this compound powder is not dissolving in the chosen organic solvent.
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Solution 1: Gentle Heating. Gently warm the solution in a water bath (e.g., to 37°C). Many compounds exhibit increased solubility at higher temperatures. Ensure the vial is capped to prevent solvent evaporation.
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Solution 2: Sonication. Use a bath sonicator to apply ultrasonic energy. This can help break up compound aggregates and facilitate dissolution.
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Solution 3: Increase Solvent Volume. If the compound still does not dissolve, you may be exceeding its solubility limit in that specific solvent. Try increasing the volume of the solvent to create a more dilute, and therefore more stable, stock solution.
Issue: this compound precipitates when I dilute the stock solution into my aqueous buffer or cell culture medium.
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Solution 1: Serial Dilution. Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of your aqueous medium (e.g., a 1:10 dilution) while vortexing, then further dilute this intermediate solution to the final concentration.
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Solution 2: Increase Mixing Energy. When adding the stock solution to the aqueous medium, ensure rapid and thorough mixing. Add the stock solution dropwise to the vortexing medium to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
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Solution 3: Reduce Final Concentration. It is possible that the desired final concentration of this compound is above its aqueous solubility limit, even with a co-solvent. Test a range of lower concentrations to determine the maximum achievable soluble concentration in your specific medium.
Data Summary
The following table summarizes recommended solvents and general strategies for dissolving this compound for in vitro use. Note that specific quantitative solubility data for this compound is not widely published; therefore, empirical testing is essential.
| Solvent/Method | Type | Recommended Starting Concentration | Best Practices & Considerations |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | 10-50 mM | Prepare high-concentration stock. Keep final concentration in medium <0.5%. Store stock at -20°C or -80°C. |
| Ethanol (100%) | Organic Solvent | 1-10 mM | A less toxic alternative to DMSO for some cell lines. Keep final concentration in medium <0.5%. Store at -20°C. |
| pH Adjustment | Aqueous Buffer Modification | Experiment-dependent | Test solubility in buffers of varying pH if your assay permits. This compound's structure suggests potential for pH-dependent solubility. |
| Pluronic® F-68 | Surfactant | 0.01% - 0.1% (w/v) | Use in final aqueous medium. May interfere with some cellular processes; a vehicle control is critical. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
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Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Preparing the Stock Solution (e.g., 10 mM in DMSO):
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Calculate the volume of DMSO required to achieve a 10 mM concentration. (Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))). For this compound (MW: 512.65 g/mol ), to make a 10 mM (0.01 M) solution from 1 mg (0.001 g) of powder: Volume = 0.001 / (512.65 * 0.01) = 0.000195 L = 195 µL.
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Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the this compound powder.
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Vortex thoroughly for 1-2 minutes. If necessary, use gentle warming (37°C) or sonication to aid dissolution. Visually inspect for any remaining particulate matter.
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Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparing the Working Solution (e.g., 10 µM in Cell Culture Medium):
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Calculate the volume of stock solution needed for your final working concentration. For a 1:1000 dilution (10 mM to 10 µM), you would add 1 µL of stock solution for every 1 mL of final medium.
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Warm the required volume of cell culture medium to 37°C.
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While gently vortexing the medium, add the calculated volume of the 10 mM this compound stock solution dropwise.
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Continue to mix for another 30 seconds to ensure homogeneity.
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Use the final working solution immediately for your experiment. Always prepare a vehicle control using the same concentration of DMSO.
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Visualizations
References
Troubleshooting Umespirone variability in behavioral assays
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting variability in behavioral assays involving Umespirone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a partial agonist of the serotonin 5-HT1A receptor and also acts as an antagonist at the D2 receptor. This dual action contributes to its anxiolytic and potential antipsychotic effects. It belongs to the azapirone class of drugs, similar to buspirone and tandospirone. Its activity is complex as it also has a high affinity for alpha-1 adrenergic receptors.
Q2: We are observing significant variability in our anxiety-related behavioral assays (e.g., Elevated Plus Maze). What are the common causes?
Variability with this compound in assays like the Elevated Plus Maze (EPM) can stem from several factors:
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Pharmacokinetics: this compound has a short half-life and is rapidly metabolized. The timing between drug administration and testing is critical and must be consistent.
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Metabolites: Its primary metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), is pharmacologically active and acts as a 5-HT2A antagonist, which could influence behavioral outcomes.
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Route of Administration: The bioavailability and peak plasma concentration of this compound can differ significantly depending on whether it is administered intraperitoneally (i.p.), subcutaneously (s.c.), or orally (p.o.).
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Animal Strain and Species: Different rodent strains (e.g., Sprague-Dawley vs. Wistar rats) can exhibit different metabolic rates and sensitivities to serotonergic agents.
Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?
This compound is often dissolved in a small amount of glacial acetic acid and then diluted with distilled water or saline. Another common vehicle is a solution of 1% lactic acid, which is then diluted with saline. It is crucial to ensure the final pH of the solution is within a physiologically tolerable range (typically pH 4.0-5.0) to avoid injection site irritation, which can itself become a confounding variable in behavioral tests. Always run a vehicle-only control group.
Q4: How does the dose-response relationship of this compound typically present in behavioral assays?
This compound often exhibits a biphasic or "U-shaped" dose-response curve in animal models of anxiety. Low doses may produce anxiolytic effects, while higher doses may lead to a reduction in these effects or even the emergence of sedative or motor-impairing side effects that can mask the anxiolytic action. It is essential to perform a full dose-response study to identify the optimal therapeutic window for your specific assay and animal model.
Troubleshooting Guide
Problem 1: Inconsistent results in the Elevated Plus Maze (EPM) or Open Field Test (OFT).
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Is the administration-to-test interval consistent?
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Recommendation: Due to its rapid metabolism, the time between injection and testing is critical. For i.p. administration in rodents, a 30-minute pre-treatment time is common. Standardize this interval across all animals to within a ±2 minute window.
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Could your dose be on the descending limb of the dose-response curve?
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Recommendation: You may be observing sedative or motor effects. Run a lower dose range. Concurrently, use an OFT to assess general locomotor activity. A significant decrease in distance traveled suggests motor impairment, not necessarily anxiolysis.
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Is the vehicle appropriate?
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Recommendation: An acidic vehicle can cause discomfort. Ensure the final injection solution is pH-adjusted. Observe animals post-injection for signs of irritation (e.g., excessive grooming of the injection site).
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Problem 2: Lack of expected anxiolytic effect.
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Have you considered the metabolic profile?
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Recommendation: The active metabolite 1-PP may have a different temporal profile than the parent drug. Consider running time-course experiments where the test is conducted at different intervals post-administration (e.g., 30, 60, 90 minutes) to capture the peak effect of either the parent compound or its metabolites.
-
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Is there a potential interaction with other experimental factors?
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Recommendation: Factors such as housing conditions (group vs. single-housed), light cycle, and level of background noise in the testing room can significantly impact anxiety-like behavior and drug response. Ensure these are stable and documented.
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Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor | Affinity (Ki, nM) | Reference |
|---|---|---|
| 5-HT1A | 1.1 | |
| D2 | 3.4 |
| Alpha-1 Adrenergic | 1.2 | |
Table 2: Pharmacokinetic Parameters of this compound in Rats (i.p. administration)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Time to peak plasma concentration) | ~30 minutes | |
| T1/2 (Half-life) | ~1.5 hours |
| Primary Active Metabolite | 1-(2-pyrimidinyl)-piperazine (1-PP) | |
Key Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
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Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms. The maze should be situated in a room with controlled, dim lighting.
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Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.
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Drug Administration: Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle via the chosen route (typically i.p.).
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Pre-treatment Interval: Place the animal back in its home cage for a standardized period (e.g., 30 minutes).
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Testing: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.
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Data Collection: An automated tracking system is used to record time spent in the open arms vs. closed arms, and the number of entries into each arm type.
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Analysis: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.
Protocol 2: Forced Swim Test (FST) for Antidepressant-like Activity
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Apparatus: A transparent cylinder filled with water (24-25°C) to a depth where the animal cannot touch the bottom or escape.
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Drug Administration: Administer this compound or vehicle daily for a chronic period (e.g., 14-21 days) to model antidepressant effects.
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Pre-Swim Session (Day 1 of testing): Place the animal in the water cylinder for 15 minutes. This is a habituation session.
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Test Session (Day 2 of testing): 24 hours after the pre-swim, place the animal back in the cylinder for a 5-minute test session. The final drug dose is administered 30-60 minutes before this session.
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Data Collection: Record the duration of immobility during the 5-minute test. Immobility is defined as the lack of all movement except for that necessary to keep the head above water.
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Analysis: A significant reduction in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Visualizations
Caption: this compound's dual mechanism of action on pre- and post-synaptic neurons.
Caption: A decision tree for troubleshooting this compound assay variability.
Caption: Standardized workflow for in vivo behavioral assays with this compound.
Optimizing Umespirone Dosage: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Umespirone dosage while minimizing side effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to its side effect profile?
A1: this compound is a psychotropic agent with a multimodal mechanism of action, exhibiting high affinity for serotonin 5-HT1A, dopamine D2, and alpha-1 adrenoceptors.[1] Its anxiolytic and potential antipsychotic effects are attributed to its partial agonism at 5-HT1A receptors and its interaction with the dopaminergic system.[1] Side effects are likely to be related to the dose-dependent engagement of these different receptor systems. Understanding the distinct signaling pathways of each receptor is crucial for predicting and mitigating adverse events.
Q2: What are the expected side effects of this compound and how do they compare to similar drugs like Buspirone?
A2: Direct, comprehensive clinical trial data on this compound's side effects across a wide range of doses is limited. However, a single-dose human pharmacology study comparing this compound (20 mg and 80 mg) to Buspirone (30 mg) provides some initial insights. In this study, the frequency of adverse events was higher with Buspirone than with 80 mg of this compound.[2] At a 20 mg dose, the frequency of adverse events for this compound was similar to that of a placebo.[2] As a 5-HT1A partial agonist, this compound is expected to have a side effect profile that may include dizziness, nausea, headache, and nervousness, similar to other drugs in this class like Buspirone and Gepirone.[3]
Q3: How can I design a dose-finding study to identify the optimal therapeutic window for this compound?
A3: A well-designed dose-escalation study is critical. It is recommended to start with a low dose (e.g., based on preclinical data or the 20 mg dose from the initial human study) and gradually increase the dosage in different cohorts. Throughout the study, it is essential to systematically monitor for both efficacy and a predefined panel of potential side effects. The use of validated rating scales at each dose level will allow for the quantitative assessment of the therapeutic window.
Q4: What are the key biomarkers to monitor during preclinical and clinical studies with this compound?
A4: Based on its receptor binding profile, key biomarkers to monitor include:
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Hormonal Levels: Prolactin and growth hormone levels can be sensitive to D2 receptor modulation. In a study, 80 mg of this compound was shown to cause transient increases in serum prolactin and growth hormone.
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Cardiovascular Parameters: Alpha-1 adrenoceptor activity can influence blood pressure and heart rate. Continuous monitoring of these parameters is advisable, especially during dose escalation.
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Electroencephalogram (EEG): this compound has been shown to induce specific changes in EEG patterns, such as a decrease in alpha and beta band power and an increase in delta and theta bands, which differ from Buspirone.
Troubleshooting Guides
Issue: Unexpectedly High Incidence of Dizziness and Nausea at a Given Dose
Possible Cause: This is a common side effect for 5-HT1A partial agonists, likely due to the initial stimulation of 5-HT1A autoreceptors.
Troubleshooting Steps:
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Dosage Adjustment: Consider a slower dose titration schedule to allow for receptor desensitization.
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Administration with Food: Administering this compound with food may help to mitigate gastrointestinal side effects like nausea.
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Fractionated Dosing: Splitting the total daily dose into two or three smaller doses may help to reduce peak plasma concentrations and associated side effects.
Issue: Emergence of Extrapyramidal Symptoms (EPS) at Higher Doses
Possible Cause: These symptoms (e.g., tremors, rigidity, akathisia) are typically associated with dopamine D2 receptor antagonism. While this compound's primary action at D2 receptors is not fully elucidated, high doses may lead to significant receptor blockade.
Troubleshooting Steps:
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Systematic Monitoring: Implement a structured assessment for EPS using a validated scale like the Extrapyramidal Symptom Rating Scale (ESRS) at baseline and regular intervals.
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Dose Reduction: If EPS are observed, an immediate reduction in the this compound dose is the primary intervention.
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Re-evaluation of Therapeutic Strategy: The emergence of significant EPS may indicate that the therapeutic window for antipsychotic-like effects without motor side effects is narrow for this compound.
Data on Side Effects of this compound and Related 5-HT1A Partial Agonists
| Drug | Dose | Side Effect | Incidence | Source |
| This compound | 20 mg | Adverse Events (unspecified) | Similar to Placebo | |
| This compound | 80 mg | Adverse Events (unspecified) | Lower than Buspirone (30mg) | |
| This compound | 80 mg | Increased Serum Prolactin & Growth Hormone | Transient Increase | |
| Tandospirone | 30 mg/day | Dizziness | 0.7% | |
| Tandospirone | 60 mg/day | Dizziness | 8.8% | |
| Tandospirone | 30 mg/day | Total Adverse Events | 11.7% | |
| Tandospirone | 60 mg/day | Total Adverse Events | 23.4% | |
| Gepirone ER | 40-80 mg/day | Nausea | 15.7% | |
| Gepirone ER | 40-80 mg/day | Dizziness | 13.1% | |
| Gepirone ER | 40-80 mg/day | Headache | 12.9% |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-like Activity using the Elevated Plus Maze (EPM) in Rodents
Objective: To evaluate the anxiolytic effects of different doses of this compound.
Methodology:
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Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
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Animals: Male rats or mice are commonly used.
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Procedure:
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Administer this compound or vehicle control at predetermined time points before the test.
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Place the animal in the center of the maze, facing an open arm.
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Allow the animal to explore the maze for a 5-minute period.
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Record the time spent in the open arms versus the closed arms and the number of entries into each arm using an automated tracking system.
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Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 2: Clinical Assessment of Side Effects using the Glasgow Antipsychotic Side-effect Scale (GASS)
Objective: To systematically quantify the subjective experience of side effects in human subjects receiving this compound.
Methodology:
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Instrument: The GASS is a 22-item self-report questionnaire that assesses the frequency of common antipsychotic side effects over the previous week.
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Administration: The scale should be administered at baseline and at regular intervals during the clinical trial.
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Scoring: Each item is scored on a 4-point Likert scale (0 = never, 1 = once, 2 = a few times, 3 = every day). The total score provides a measure of the overall side effect burden.
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Data Analysis: Compare the mean GASS scores between different dosage groups and placebo to identify a dose-dependent increase in side effects.
Visualizations
Caption: Key signaling pathways of this compound.
Caption: Workflow for this compound dosage optimization.
References
- 1. The effects of this compound as a potential anxiolytic and antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single dose human pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Umespirone in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the poor oral bioavailability of umespirone in rat models. Given the limited publicly available data specifically for this compound, this guide leverages information on the structurally and pharmacologically similar compound, buspirone, as a proxy to provide informed recommendations and experimental strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low in rats?
While specific data for this compound is scarce, its structural analog, buspirone, exhibits low oral bioavailability (approximately 4%) in humans and rats.[1][2] This is primarily attributed to extensive first-pass metabolism in the liver and gut wall.[1] this compound, sharing a similar azapirone structure, is likely susceptible to the same metabolic pathways, leading to significant degradation before it can reach systemic circulation.
Q2: What are the major metabolic pathways affecting drugs like this compound?
Based on studies with buspirone, the primary metabolic routes involve oxidation.[1][3] Key metabolic reactions include hydroxylation and N-dealkylation. Major metabolites of buspirone identified in rats include 5-hydroxybuspirone and 1-(2-pyrimidinyl)piperazine (1-PP). It is plausible that this compound undergoes similar biotransformation.
Q3: What are some initial strategies to consider for improving the oral bioavailability of this compound?
To enhance the oral bioavailability of poorly soluble and extensively metabolized drugs like this compound, several formulation strategies can be employed. These can be broadly categorized as:
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Particle Size Reduction: Increasing the surface area of the drug powder can improve dissolution rate. Techniques include micronization and nanosizing.
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Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can enhance absorption via the lymphatic pathway, bypassing the portal circulation and reducing first-pass metabolism. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).
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Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers can protect it from degradation in the gastrointestinal tract and offer controlled release. Solid Lipid Nanoparticles (SLNs) have been successfully used for buspirone.
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Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, exploring alternative routes that bypass the gastrointestinal tract, such as transdermal or buccal administration, may be viable.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Dosing
Possible Cause: Poor aqueous solubility and extensive first-pass metabolism.
Troubleshooting Steps:
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Characterize Physicochemical Properties: Confirm the solubility and permeability of your this compound batch. Low solubility is a primary indicator for dissolution-limited absorption.
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Formulation Enhancement:
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Solid Lipid Nanoparticles (SLNs): This approach has shown success for buspirone, significantly increasing its relative bioavailability.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These can improve solubility and absorption.
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Co-administration with a Metabolic Inhibitor: While not a long-term formulation strategy, co-administering a known inhibitor of relevant cytochrome P450 enzymes (if identified for this compound) can help confirm if first-pass metabolism is the primary barrier.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method used for buspirone HCl and may require optimization for this compound.
Materials:
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This compound
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Lipid (e.g., cetyl alcohol)
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Surfactant (e.g., Tween 20)
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Co-surfactant/Stabilizer (e.g., Lecithin)
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Organic Solvent (e.g., acetone:dichloromethane ratio)
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High-speed homogenizer
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Probe sonicator
Method:
-
Preparation of the Organic Phase: Dissolve this compound and the lipid (e.g., cetyl alcohol) in the organic solvent mixture.
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Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween 20) and co-surfactant (e.g., lecithin) in purified water.
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Emulsification: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
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Solvent Evaporation: Continue homogenization while allowing the organic solvent to evaporate.
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Nanoparticle Formation: Subject the resulting emulsion to probe sonication to reduce the particle size and form the SLNs.
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Purification and Characterization: The SLN dispersion can be purified by centrifugation or dialysis to remove unentrapped drug. Characterize the SLNs for particle size, zeta potential, and drug entrapment efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animals: Male Wistar rats (or another appropriate strain).
Study Design:
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Group 1 (Control): Administer this compound solution/suspension orally.
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Group 2 (Test): Administer the this compound-loaded SLN formulation orally.
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Group 3 (Intravenous): Administer a known concentration of this compound intravenously to determine absolute bioavailability.
Procedure:
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Fasting: Fast the rats overnight (with access to water) before dosing.
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Dosing: Administer the respective formulations via oral gavage for the oral groups and via tail vein injection for the intravenous group.
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Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 10 | Oral | 50 ± 12 | 1.0 ± 0.5 | 200 ± 45 | 100 (Reference) |
| This compound-SLN | 10 | Oral | 150 ± 30 | 2.0 ± 0.5 | 800 ± 110 | 400 |
This table presents hypothetical data for illustrative purposes.
Table 2: Pharmacokinetic Parameters of Buspirone and its Metabolite 6-OH-Buspirone in Rats
| Compound | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| Buspirone | 1.4 | 47.3 ± 3.5 | 2.6 ± 0.3 | 1.2 ± 0.2 |
| 6-OH-Buspirone | 19 | - | - | - |
Data sourced from a study on buspirone and its metabolite.
Visualizations
Experimental Workflow for Formulation and In Vivo Testing
Caption: Workflow for developing and testing an SLN formulation of this compound.
Proposed Metabolic Pathway of this compound (Based on Buspirone)
Caption: A potential metabolic pathway for this compound in rats.
References
- 1. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Bioavailability of Buspirone From Reservoir-Based Transdermal Therapeutic System, Optimization of Formulation Employing Box–Behnken Statistical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of the antianxiety drug buspirone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Umespirone Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to aid in the synthesis and purification of Umespirone, focusing on achieving higher purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound synthesis?
Impurities can arise from various stages of the synthesis and storage process. They are broadly categorized as organic, inorganic, and residual solvents.[1]
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Organic Impurities: These are the most common and can include unreacted starting materials, synthetic intermediates, by-products from side reactions, and degradation products.[2][] For example, in syntheses involving related compounds like Buspirone, impurities such as 1-(2-pyrimidinyl)-piperazine can be present.[4] Degradation can occur through hydrolysis, oxidation, or photolytic cleavage.[1]
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Inorganic Impurities: These often originate from reagents, catalysts, and heavy metals. The use of demineralized water and glass-lined reactors can help minimize heavy metal contamination.
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Residual Solvents: Organic volatile chemicals used during the synthesis or final purification steps can remain in the final product.
Q2: Which analytical techniques are best for assessing this compound purity?
A multi-technique approach is often necessary for comprehensive purity profiling.
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High-Performance Liquid Chromatography (HPLC): This is considered the gold standard for purity analysis due to its precision and versatility in separating complex mixtures. A validated HPLC method can accurately quantify this compound and its potential impurities. Using a Photo Diode Array (PDA) detector allows for the analysis of peak purity across a range of wavelengths in a single run.
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Gas Chromatography (GC): GC is highly effective for detecting and quantifying volatile impurities, particularly residual solvents.
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Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is invaluable for identifying unknown impurities by providing detailed molecular weight and fragmentation data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of the final compound and any isolated impurities.
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Spectrophotometry: UV-Visible spectrophotometry can be a simple, rapid, and cost-effective method for quantitative analysis and determination in bulk samples, though it is less specific than chromatographic methods.
Q3: Can polymorphism affect the purity and stability of the final product?
Yes, polymorphism—the ability of a solid material to exist in multiple crystalline forms—can be a critical factor. Different polymorphs can have different physical properties, including solubility and stability. In the case of the related compound Buspirone hydrochloride, crystallization procedures that are not carefully controlled can result in a mixture of polymorphs, potentially causing batches to fail specifications or undergo transformation during storage. Therefore, controlling the crystallization process is vital to ensure a consistent and stable final product.
Troubleshooting Guide for this compound Synthesis
This section addresses specific issues that may be encountered during synthesis and purification.
Problem: HPLC analysis shows low purity of the crude product (<95%).
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Possible Cause 1: Incomplete Reaction
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Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature. See the table below for a summary of how reaction conditions can influence purity.
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Possible Cause 2: Formation of By-products
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Suggested Solution: The formation of by-products is a common source of organic impurities. Re-evaluate the reaction conditions. Lowering the temperature may improve selectivity, and adjusting the stoichiometry of the reagents can minimize side reactions. The addition of reagents should be controlled and monitored.
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Table 1: Impact of Reaction Parameters on Synthesis Purity
| Parameter | Potential Issue at Non-Optimal Level | Recommended Action for Higher Purity |
| Temperature | Increased by-product formation at high temperatures; slow or incomplete reaction at low temperatures. | Optimize temperature to balance reaction rate and selectivity. Start with established literature values and adjust in small increments. |
| Reaction Time | Incomplete reaction if too short; degradation or side reactions if too long. | Monitor reaction progress (e.g., via TLC/HPLC) to determine the optimal endpoint. |
| Reagent Stoichiometry | Excess of one reagent may lead to specific by-products or remain as an impurity. | Use a stoichiometric ratio or a slight excess of the key reagent as determined by optimization studies. |
| Solvent Quality | Presence of water or other contaminants in solvents can cause side reactions. | Use high-purity, dry solvents, especially for moisture-sensitive reactions. |
Problem: A persistent impurity is difficult to remove by standard crystallization.
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Possible Cause: Similar Physicochemical Properties
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The impurity may have solubility and polarity characteristics very similar to this compound, making separation by crystallization inefficient.
-
-
Suggested Solutions:
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Optimize Crystallization: Experiment with a wide range of solvent and anti-solvent systems to identify one that maximizes the solubility difference between this compound and the impurity.
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Chromatographic Purification: Use preparative-scale column chromatography. The choice of stationary phase (e.g., normal or reverse-phase silica) and eluent system is critical for successful separation.
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Salt Formation/pH Adjustment: Convert the free base of this compound into a salt (or vice-versa). The resulting salt will have different solubility properties, which may allow for the selective precipitation of either the product or the impurity. A similar strategy involving oxalate salt formation has been used effectively to remove by-products in the synthesis of related intermediates.
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Problem: The product oils out or forms poor crystals during recrystallization.
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Possible Cause 1: Supersaturation is too high.
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Suggested Solution: Slow down the crystallization process. Allow the solution to cool more slowly to room temperature and then to a lower temperature (0-4 °C). Introducing a seed crystal of pure this compound can promote controlled crystal growth.
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Possible Cause 2: Presence of Oily Impurities.
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Suggested Solution: Before crystallization, wash the crude product with a non-polar solvent like hexane or pentane to remove greasy impurities. Alternatively, treat a solution of the crude product with activated charcoal to adsorb colored and polymeric impurities.
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Possible Cause 3: Inappropriate Solvent System.
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Suggested Solution: The chosen solvent may be too good a solvent for this compound. An ideal crystallization solvent should dissolve the compound when hot but have low solubility when cold. Employ a solvent/anti-solvent system where this compound is soluble in the "solvent" and insoluble in the "anti-solvent."
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Key Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol is a representative method adapted from procedures used for the analysis of the structurally related compound, Buspirone. Method optimization for this compound is required.
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Instrumentation: High-Performance Liquid Chromatograph with a Photo Diode Array (PDA) detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase A: 10mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 6.1.
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Mobile Phase B: Acetonitrile.
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Gradient Elution:
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Start with a composition of 90% Mobile Phase A and 10% Mobile Phase B.
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Hold for 1-2 minutes.
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Implement a linear gradient to 35% Mobile Phase A and 65% Mobile Phase B over 25-30 minutes.
-
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Flow Rate: 1.0 - 2.0 mL/min.
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Detection Wavelength: Monitor at 210 nm and 240 nm, or scan a broader range with the PDA detector.
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Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 - 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: General Recrystallization for Purification
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Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include isopropanol, ethanol, or acetone, potentially in combination with water as an anti-solvent.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through celite or filter paper to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and purification of this compound.
Caption: A high-level overview of a plausible this compound synthesis workflow.
Caption: A troubleshooting workflow for addressing low product purity.
Caption: A logical cascade for the multi-step purification of this compound.
References
Mitigating off-target effects of Umespirone in experiments
Welcome to the technical support center for Umespirone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (KC-9172) is an investigational drug belonging to the azapirone class, which has demonstrated potential anxiolytic and antipsychotic properties. Its primary mechanism of action is as a partial agonist at serotonin 5-HT1A receptors and dopamine D2 receptors. It also acts as an antagonist at α1-adrenoceptors.[1]
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound are associated with its activity at dopamine D2 receptors and α1-adrenoceptors. While its affinity for these receptors is in the nanomolar range, this can lead to downstream effects that are not mediated by the intended 5-HT1A receptor interaction. Additionally, this compound has a weaker affinity for the sigma receptor.[1]
Q3: How can I be sure that the observed effects in my experiment are due to 5-HT1A receptor activation and not off-target effects?
To confirm that the observed effects are mediated by the 5-HT1A receptor, it is crucial to include appropriate controls in your experimental design. This includes using selective antagonists for the potential off-target receptors (e.g., a D2 antagonist or an α1-adrenoceptor antagonist) to see if the effect of this compound is blocked. Comparing the effects of this compound to a more selective 5-HT1A agonist can also help differentiate on-target from off-target effects.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell-based assays.
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Possible Cause: Off-target effects at D2 receptors or α1-adrenoceptors are interfering with the expected 5-HT1A-mediated response.
-
Troubleshooting Steps:
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Confirm Target Engagement: Perform a competitive radioligand binding assay to confirm that this compound is binding to the 5-HT1A receptor in your experimental system.
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Use Selective Antagonists: Co-incubate your cells with this compound and a selective antagonist for either the D2 receptor (e.g., haloperidol) or the α1-adrenoceptor (e.g., prazosin). If the unexpected effect is diminished or abolished, it is likely mediated by that off-target receptor.
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Dose-Response Curve: Generate a dose-response curve for this compound. Off-target effects may only become apparent at higher concentrations. Determine if the unexpected phenotype correlates with the higher end of the dose range.
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Issue 2: In vivo animal studies show sedative or hypotensive effects.
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Possible Cause: These effects are likely due to the α1-adrenoceptor antagonist activity of this compound.
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Troubleshooting Steps:
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Dose Optimization: Titrate the dose of this compound to the lowest effective concentration that elicits the desired 5-HT1A-mediated behavioral response while minimizing sedative or hypotensive effects.
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Comparison with a Selective 5-HT1A Agonist: Administer a more selective 5-HT1A agonist (with low α1-adrenoceptor affinity) as a positive control. If this compound does not produce the sedative/hypotensive effects, it further implicates the α1-adrenoceptor activity of this compound.
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Co-administration with an α1-adrenoceptor Agonist: In a carefully controlled experiment, co-administration of a specific α1-adrenoceptor agonist might counteract the off-target effects of this compound. This should be done with caution and at appropriate doses to avoid confounding cardiovascular effects.
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Data Presentation
Table 1: Comparative Binding Affinities (Ki) of this compound and Buspirone
| Receptor Subtype | This compound (Ki, nM) | Buspirone (Ki, nM) |
| 5-HT1A | 15[1] | 14.7 |
| Dopamine D2 | 23[1] | 400 |
| α1-Adrenoceptor | 14[1] | 58 |
| Sigma | 558 | 296 |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is to determine the binding affinity (Ki) of this compound for a specific receptor (e.g., 5-HT1A).
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Materials:
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Cell membranes expressing the receptor of interest.
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Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-labeled ligand for the same receptor).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or a concentration of this compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of this compound concentration and use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Functional Assay to Differentiate 5-HT1A and D2 Receptor Activation (cAMP Assay)
This protocol helps to distinguish the functional consequences of this compound binding to Gi-coupled receptors like 5-HT1A and D2.
-
Materials:
-
Cells expressing either 5-HT1A or D2 receptors.
-
This compound stock solution.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium.
-
-
Procedure:
-
Plate the cells in a 96-well plate and culture overnight.
-
Replace the medium with a serum-free medium containing a phosphodiesterase inhibitor for a short pre-incubation.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
A decrease in forskolin-stimulated cAMP levels indicates activation of a Gi-coupled receptor. By performing this assay in cells expressing only 5-HT1A or only D2 receptors, the specific functional effect of this compound on each receptor can be determined.
-
Visualizations
Caption: this compound's multi-target binding profile.
References
Technical Support Center: Adjusting Umespirone Administration for CNS Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Umespirone administration to enhance delivery to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an anxiolytic and antipsychotic agent belonging to the azapirone class of drugs. Its primary mechanism of action involves partial agonism at serotonin 5-HT1A receptors and dopamine D2 receptors.[1] It also exhibits antagonistic effects at α1-adrenergic receptors.[1] This dual action modulates serotonergic and dopaminergic neurotransmission, which are crucial in regulating mood and behavior.
2. Why is it challenging to deliver this compound to the CNS?
Like many pharmaceuticals targeting the CNS, this compound's delivery to the brain is hindered by the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Factors that can limit a drug's ability to cross the BBB include low lipophilicity, high molecular weight, and being a substrate for efflux transporters like P-glycoprotein. While this compound has a moderate lipophilicity (XLogP3-AA: 3.4), its ability to efficiently cross the BBB via traditional oral administration is limited.
3. What are the potential alternative administration routes for enhancing this compound's CNS delivery?
To bypass the limitations of oral administration and the first-pass metabolism, several alternative routes are being explored for drugs like this compound:
-
Intranasal Delivery: This non-invasive route allows for direct nose-to-brain transport, bypassing the BBB to a certain extent.[2][3][4]
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve its stability, and facilitate its transport across the BBB.
4. What is the rationale for using Buspirone data as a reference for this compound?
This compound and Buspirone belong to the same azapirone chemical class and share a similar mechanism of action, acting as 5-HT1A and D2 receptor partial agonists. Due to the limited publicly available data specifically on this compound's pharmacokinetics and CNS delivery, data from its well-studied counterpart, Buspirone, can serve as a valuable proxy to guide experimental design and formulation strategies. It is important to note that while analogous, direct experimental validation for this compound is crucial.
Data Presentation
Table 1: Physicochemical Properties of this compound and Buspirone
| Property | This compound | Buspirone (for comparison) |
| Molecular Weight | 512.6 g/mol | 385.5 g/mol |
| Lipophilicity (XLogP3-AA) | 3.4 | 2.6 |
| Oral Bioavailability | Data not available | ~4% |
Note: Buspirone data is provided as a reference due to the lack of specific public data for this compound.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol outlines a method to assess the permeability of this compound across an in vitro BBB model.
1. Cell Culture:
- Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side and human astrocytes on the basolateral side of a Transwell® insert (0.4 µm pore size).
- Culture the cells in appropriate media until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed (>150 Ω·cm²).
2. Permeability Assay:
- Replace the media in the apical chamber with a solution containing a known concentration of this compound.
- At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
- Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
3. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of this compound transport to the basolateral chamber.
- A is the surface area of the Transwell® membrane.
- C0 is the initial concentration of this compound in the apical chamber.
Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a method for preparing this compound-loaded SLNs using a hot homogenization and ultrasonication technique.
1. Preparation of Lipid and Aqueous Phases:
- Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone).
- Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in distilled water.
2. Emulsification:
- Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid.
- Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
3. Ultrasonication:
- Subject the coarse emulsion to high-power probe sonication to reduce the particle size and form a nanoemulsion.
4. Nanoparticle Formation:
- Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
5. Characterization:
- Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
- Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant and the pellet.
Troubleshooting Guides
Issue 1: Low CNS Penetration in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor BBB Permeability | * Modify the this compound formulation to enhance lipophilicity (e.g., prodrug approach). * Utilize nanoparticle-based delivery systems to facilitate transport across the BBB. * Consider co-administration with a transient BBB permeabilizer (use with caution due to potential neurotoxicity). |
| High Efflux by P-glycoprotein (P-gp) | * Co-administer a P-gp inhibitor (e.g., Verapamil, Cyclosporine A) to block efflux. * Formulate this compound in nanoparticles coated with surfactants (e.g., Polysorbate 80) that can inhibit P-gp. |
| Rapid Metabolism | * Modify the chemical structure of this compound to block metabolic sites. * Co-administer with an inhibitor of the relevant metabolic enzymes (e.g., CYP3A4 inhibitors for azapirones). |
Issue 2: Instability of Nanoparticle Formulation
| Potential Cause | Troubleshooting Steps |
| Particle Aggregation | * Optimize the concentration of the surfactant/stabilizer. * Ensure the zeta potential is sufficiently high (positive or negative) to ensure electrostatic repulsion. * Lyophilize the nanoparticle suspension with a cryoprotectant for long-term storage. |
| Drug Leakage | * Select a lipid matrix with a higher melting point to create a more stable solid core. * Optimize the drug-to-lipid ratio to avoid drug expulsion. * Incorporate a polymer in the formulation to form a more rigid shell (e.g., polymeric nanoparticles or lipid-polymer hybrid nanoparticles). |
Issue 3: Inefficient Intranasal Delivery
| Potential Cause | Troubleshooting Steps |
| Rapid Mucociliary Clearance | * Incorporate mucoadhesive polymers (e.g., chitosan, carbopol) into the formulation to increase residence time in the nasal cavity. * Optimize the formulation to be a gel or in-situ gelling system. |
| Poor Absorption Across Nasal Mucosa | * Include absorption enhancers (e.g., cyclodextrins, bile salts) in the formulation. * Reduce the particle size of the formulation to the nanometer range to improve mucosal penetration. |
| Incorrect Deposition in the Nasal Cavity | * Utilize a nasal spray device that generates a fine mist with an optimal plume angle to target the olfactory region. * Optimize the volume and administration technique to avoid dripping out of the nose or swallowing. |
Visualizations
Signaling Pathways
Caption: this compound's signaling pathway at presynaptic and postsynaptic neurons.
Experimental Workflows
Caption: Workflow for the in vitro BBB permeability assay.
Caption: Workflow for this compound-loaded SLN formulation.
Logical Relationships
Caption: Troubleshooting logic for low CNS penetration of this compound.
References
Technical Support Center: Optimizing Electrophysiological Recordings After Umespirone Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Umespirone in electrophysiological experiments. The content is designed to address specific issues that may arise during in vitro and in vivo recordings.
Introduction to this compound
This compound is a psychotropic agent with high affinity for serotonin 5-HT1A and dopamine D2 receptors, exhibiting both anxiolytic and antipsychotic potential.[1] Its mechanism of action through these receptors can significantly influence neuronal excitability, firing patterns, and overall network activity, presenting unique challenges and considerations for electrophysiological recordings. This guide will help you navigate these challenges and optimize your data acquisition.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound that will affect my electrophysiological recordings?
A1: this compound primarily targets two receptor types:
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Serotonin 1A (5-HT1A) Receptors: As a partial agonist, this compound's effect can be complex.[2] At presynaptic autoreceptors (e.g., in the dorsal raphe nucleus), it tends to inhibit serotonin release, which can indirectly affect various neural circuits.[3] At postsynaptic receptors, it can have either inhibitory or excitatory effects depending on the neuronal population and the specific signaling cascade.
-
Dopamine D2 Receptors: this compound is an antagonist at D2 receptors.[2] This action can influence neuronal activity, particularly in brain regions rich in dopamine, such as the striatum and prefrontal cortex.
Q2: I'm observing a significant decrease in the spontaneous firing rate of my recorded neurons after this compound application. Is this expected?
A2: Yes, a decrease in spontaneous firing is a plausible outcome. This can be attributed to:
-
5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, particularly presynaptic autoreceptors, can lead to a reduction in the firing of serotonergic neurons, which can have widespread inhibitory effects on downstream targets.[3]
-
D2 Receptor Antagonism: While D2 receptor activation is generally inhibitory, the effect of an antagonist can be complex and region-dependent. In some cases, blocking tonic D2 receptor activation could lead to a net decrease in firing rate depending on the circuit.
Q3: My signal-to-noise ratio has decreased after applying this compound. What could be the cause and how can I improve it?
A3: A decrease in signal-to-noise ratio (SNR) can be due to a reduction in signal amplitude (e.g., decreased neuronal firing) or an increase in noise.
-
Reduced Signal: As mentioned in Q2, this compound can decrease neuronal firing rates, thus reducing the "signal."
-
Increased Noise: While less direct, drug application can sometimes affect seal stability in patch-clamp recordings, leading to increased noise.
To improve SNR:
-
Optimize Recording Parameters: Ensure your recording setup is optimized for low noise (e.g., proper grounding, Faraday cage).
-
Increase Signal: If possible, you can try to evoke activity using stimulation to get a clearer signal above the baseline.
-
Data Analysis Techniques: Employ post-hoc analysis techniques like filtering or spike sorting to better isolate neuronal signals from the noise.
Q4: I am performing whole-cell patch-clamp recordings. Can this compound affect my seal resistance or the overall stability of the patch?
A4: While there is no direct evidence for this compound affecting seal resistance, modulation of G-protein coupled receptors like 5-HT1A and D2 can initiate intracellular signaling cascades that may indirectly influence membrane properties and ion channel function over time. If you observe a deterioration in seal quality after this compound application, consider the following:
-
Solution Osmolarity: Ensure the osmolarity of your drug-containing solution is identical to your recording solution.
-
Perforated Patch-Clamp: For longer recordings where rundown is a concern, consider using the perforated patch technique to maintain the intracellular environment.
Q5: What are some expected changes in EEG recordings after this compound administration?
A5: In human studies, this compound has been shown to cause distinct changes in the EEG spectrum. These include a decrease in power in the alpha and beta bands and an increase in the delta and theta bands. Be aware of these expected shifts when analyzing your EEG data.
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during electrophysiological recordings with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No discernible effect after this compound application. | Inadequate Drug Concentration: The concentration of this compound at the receptor site may be too low. | - Verify your drug solution concentration and preparation. - Consider a dose-response experiment to determine the optimal concentration for your preparation. - Ensure adequate perfusion or delivery of the drug to the tissue. |
| Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. | - Apply the drug for shorter durations. - Include washout periods between applications. | |
| Cell Type/Region Specificity: The recorded neurons may not express sufficient levels of 5-HT1A or D2 receptors. | - Verify the expression of target receptors in your region of interest using immunohistochemistry or literature review. | |
| High variability in the response to this compound across different cells/animals. | Differences in Receptor Expression: Natural biological variability can lead to different receptor densities. | - Increase your sample size to account for biological variance. - If possible, quantify receptor expression in your recorded cells post-hoc. |
| Metabolism of this compound: In in vivo experiments, the metabolism of this compound can lead to variable concentrations of the active compound. | - For acute in vivo studies, consider parenteral administration for more consistent dosing. | |
| Loss of Giga-seal during whole-cell patch-clamp recording after drug application. | Mechanical Disturbance: The perfusion system introducing the drug may be causing mechanical instability. | - Ensure your perfusion system is stable and does not introduce vibrations. - Reduce the flow rate of the perfusion. |
| Solution Incompatibility: A mismatch in the osmolarity or pH of the drug solution compared to the bath solution. | - Carefully check and match the osmolarity and pH of all solutions. | |
| Changes in baseline recording stability (e.g., drifting baseline). | Electrode Drift: The recording electrode may be physically moving. | - Ensure your micromanipulator is securely fastened. - Allow sufficient time for the electrode to stabilize in the tissue before recording. |
| Junction Potential Changes: The application of a new solution can alter the junction potential. | - Re-zero your amplifier after the drug solution has equilibrated in the recording chamber. |
III. Quantitative Data
The following tables summarize the binding affinities of the this compound analogue, Buspirone, for human 5-HT1A and D2 receptors, as well as dose-response data from behavioral and electrophysiological studies. This data can serve as a reference for designing your experiments.
Disclaimer: The following data is for Buspirone, a structural and pharmacological analogue of this compound. While informative, direct electrophysiological and binding data for this compound is limited.
Table 1: Binding Affinities (Ki) of Buspirone
| Receptor | Ki (nM) | Reference |
| Human 5-HT1A | 3.1 - 891.25 (range from 48 assays) | |
| Human Dopamine D2 | 484 | |
| Human Dopamine D3 | 98 |
Table 2: Dose-Response of Buspirone in Electrophysiological and Behavioral Studies
| Species | Preparation | Dosing | Observed Effect | Reference |
| Human | EEG | 30 mg (oral) | Decrease in alpha and beta power, increase in delta and theta power. | |
| Rat | In vivo (Elevated Plus Maze) | 0.03 - 0.3 mg/kg (p.o.) | Anxiolytic activity. | |
| Rat | In vivo (Vogel Conflict Test) | 10 - 30 mg/kg (p.o.) | Anxiolytic activity. | |
| Mouse | In vivo (Behavioral) | 0.625 - 5 mg/kg (i.p.) | Blocks presynaptic D2 autoreceptors. | |
| Mouse | In vivo (Behavioral) | 10 - 40 mg/kg (i.p.) | Blocks postsynaptic D2 receptors. |
IV. Experimental Protocols
The following are generalized protocols for patch-clamp and extracellular recordings that can be adapted for studying the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 250-350 µm thick slices of the desired region using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF (2-3 ml/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on a target neuron and then rupture the membrane to obtain the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, spontaneous firing) for a stable period (5-10 minutes).
-
-
This compound Application:
-
Prepare this compound stock solutions and dilute to the final desired concentration in aCSF immediately before use.
-
Bath-apply this compound by switching the perfusion inlet to the drug-containing aCSF.
-
Record the changes in neuronal activity during and after drug application.
-
Perform a washout by switching the perfusion back to the control aCSF.
-
Protocol 2: In Vivo Extracellular Single-Unit Recording
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
-
Recording:
-
Slowly lower a high-impedance microelectrode into the target brain region using a micromanipulator.
-
Isolate and record the spontaneous activity of a single neuron for a stable baseline period.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., intraperitoneally or intravenously) or locally via a microinjection cannula.
-
Continuously record the neuronal firing rate and pattern before, during, and after drug administration.
-
V. Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for 5-HT1A and D2 receptors.
Caption: 5-HT1A receptor signaling pathway activated by this compound.
Caption: D2 receptor signaling pathway antagonized by this compound.
Experimental Workflow
Caption: General experimental workflow for electrophysiology with this compound.
References
- 1. The effects of this compound as a potential anxiolytic and antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anxiolytic Efficacy of Umespirone and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic efficacy of umespirone and buspirone, focusing on their pharmacological profiles, preclinical and clinical evidence. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. The development of effective anxiolytic agents with favorable side-effect profiles remains a significant area of research. Buspirone, a partial agonist of the serotonin 5-HT1A receptor, is an established anxiolytic. This compound, a structurally related compound, has also been investigated for its anxiolytic and antipsychotic potential. This guide aims to provide a detailed, data-driven comparison of these two compounds.
Mechanism of Action
Both this compound and buspirone exert their primary anxiolytic effects through modulation of the serotonergic system, particularly via the 5-HT1A receptor. However, their broader receptor binding profiles contribute to differences in their overall pharmacological effects.
Buspirone acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[1] This dual action is thought to contribute to its anxiolytic effects, which typically have a delayed onset of 2 to 4 weeks.[2][3] Buspirone also possesses a moderate affinity for dopamine D2 receptors, where it acts as an antagonist.[3][4]
This compound also demonstrates nanomolar affinity for 5-HT1A and dopamine D2 receptors. Additionally, it shows a high affinity for α1-adrenoceptors. The interaction with these different receptor systems may underlie its unique pharmacological profile, which includes both anxiolytic and potential antipsychotic properties.
Signaling Pathway of 5-HT1A Receptor Agonists
Caption: Simplified signaling pathway for 5-HT1A receptor agonists like buspirone and this compound.
Pharmacological Profile: Receptor Binding Affinity
The binding affinities of this compound and buspirone for various neurotransmitter receptors are crucial for understanding their pharmacological effects and potential side-effect profiles. The inhibition constant (Ki) is used to denote the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Buspirone (Ki, nM) |
| 5-HT1A | Nanomolar affinity | 1.1 - 25 |
| Dopamine D2 | Nanomolar affinity | 11 - 852 |
| α1-Adrenoceptor | Nanomolar affinity | 40 - 158 |
| 5-HT2A | - | 56 - 263 |
| 5-HT2C | - | 158 - 398 |
| 5-HT7 | - | 35 - 199 |
| Note: A specific Ki value for this compound was not available in the searched literature. |
Pharmacokinetics
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its onset and duration of action.
| Parameter | This compound | Buspirone |
| Bioavailability | Data not available | ~4% |
| Time to Peak (Tmax) | Later onset than buspirone | 40-90 minutes |
| Half-life (t1/2) | Effects persist up to 23 h | 2-11 hours (mean range) |
| Metabolism | Data not available | Primarily by CYP3A4 |
| Key Metabolite(s) | Data not available | 1-(2-pyrimidinyl)piperazine (1-PP) |
Preclinical Anxiolytic Efficacy
The anxiolytic potential of this compound and buspirone has been evaluated in various animal models of anxiety.
Mouse Black and White Box Test
This test is based on the natural aversion of mice to brightly lit, open spaces. Anxiolytic compounds increase the time spent in the white, illuminated compartment. In this model, this compound was found to be considerably more potent than buspirone in reducing aversive responding.
Rat Social Interaction Test
This ethological model assesses the social behavior of rats in a novel environment, where anxiolytics typically increase the duration of social interaction. This compound has been shown to have an anxiolytic profile in this test. Buspirone has also demonstrated anxiolytic-like effects in this paradigm, although its efficacy can be influenced by factors such as social housing conditions.
Marmoset Human Threat Test
This primate model evaluates anxiety by measuring the animal's response to the passive presence of an unfamiliar human. Anxiolytic drugs are expected to reduce anxiety-related behaviors. This compound exhibited an anxiolytic profile in marmosets exposed to a human threat.
Elevated Plus-Maze (EPM)
The EPM is a widely used model for assessing anxiety-like behavior in rodents. However, the effects of buspirone in this test have been inconsistent, with some studies reporting anxiolytic-like effects, while others have shown anxiogenic-like or no effects. This variability may be due to differences in experimental protocols, animal strains, and dosage.
Clinical Efficacy
A single-dose human pharmacology study has compared the cognitive, EEG, and neuroendocrine effects of this compound and buspirone. This study found that this compound had a later onset of action but a longer duration of effects compared to buspirone. While buspirone reduced subjective alertness, calmness, and contentedness, this compound was reported to increase subjective alertness and contentedness. The frequency of adverse events was noted to be higher with buspirone than with an 80 mg dose of this compound.
Experimental Protocols
Mouse Black and White Box Test
-
Apparatus: A rectangular box divided into a small, black, dark compartment and a large, white, illuminated compartment, with an opening connecting the two.
-
Procedure: A mouse is placed in the center of the white compartment, and its behavior is recorded for a set period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Time spent in the white compartment.
-
Number of entries into the white compartment.
-
Latency to first enter the dark compartment.
-
Number of exploratory behaviors (e.g., rearing) in each compartment.
-
-
Workflow:
Caption: Experimental workflow for the mouse black and white box test.
Rat Social Interaction Test
-
Apparatus: A novel, neutral arena. The level of illumination can be varied to modulate the baseline level of anxiety.
-
Procedure: Two unfamiliar rats are placed in the arena, and their social interactions are observed for a defined period.
-
Parameters Measured:
-
Total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Frequency of specific social behaviors.
-
Locomotor activity.
-
-
Workflow:
Caption: Experimental workflow for the rat social interaction test.
Marmoset Human Threat Test
-
Apparatus: The marmoset's home cage or a designated testing cage.
-
Procedure: An unfamiliar human stands passively in front of the cage for a predetermined period (e.g., 2 minutes), maintaining eye contact. The marmoset's behavioral responses are recorded before, during, and after the threat exposure.
-
Parameters Measured:
-
Vocalizations (e.g., distress calls).
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Postures (e.g., arching, piloerection).
-
Locomotor activity (e.g., retreat to the back of the cage).
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Specific anxiety-related behaviors (e.g., scent marking).
-
-
Workflow:
Caption: Experimental workflow for the marmoset human threat test.
Conclusion
Both this compound and buspirone are 5-HT1A receptor partial agonists with anxiolytic properties. This compound appears to be more potent than buspirone in preclinical models of anxiety, such as the mouse black and white box test. The broader receptor binding profile of this compound, including its high affinity for α1-adrenoceptors, may contribute to its distinct pharmacological effects. The single human study suggests that this compound has a later onset but longer duration of action and a potentially better side-effect profile at the tested doses compared to buspirone. However, a significant lack of quantitative data for this compound, particularly regarding its receptor binding affinities and pharmacokinetics, hinders a complete and direct comparison. Further research is warranted to fully elucidate the therapeutic potential of this compound as an anxiolytic agent and to provide a more comprehensive comparison with established treatments like buspirone.
References
- 1. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Black and white box test [panlab.com]
- 3. Exploration of mice in a black and white test box: validation as a model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound as a potential anxiolytic and antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Umespirone's Binding to Sigma Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Umespirone's binding to sigma receptor subtypes, alongside other well-characterized sigma receptor ligands. While quantitative binding data for this compound is not publicly available, this document summarizes the existing qualitative evidence and provides the detailed experimental protocols necessary to conduct such validation studies.
Introduction to this compound and Sigma Receptors
This compound (KC-9172) is a psychotropic agent with potential anxiolytic and antipsychotic properties.[1] Its mechanism of action is complex, with demonstrated affinity for α1-adrenoceptors, 5-HT1A, and dopamine D2 receptors.[1] Additionally, early research indicates that this compound interacts with sigma receptors, a unique class of intracellular proteins with two main subtypes, sigma-1 (σ1) and sigma-2 (σ2).[2][3] These receptors are implicated in a variety of neurological processes and are attractive targets for therapeutic development in neuropsychiatric and neurodegenerative disorders.[3]
Initial studies have shown that this compound competes for the binding of the sigma-ligand (+)-[3H]-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-[3H]-3-PPP) in rat brain membranes. This interaction suggests that this compound's pharmacological profile may be, in part, mediated by its activity at sigma receptors. Notably, the binding of this compound appears to induce or stabilize a high-affinity state of the sigma receptor, a characteristic that is sensitive to the non-hydrolyzable GTP analog, 5'-guanylylimidodiphosphate (Gpp(NH)p). This finding distinguishes this compound from typical antipsychotics like haloperidol, suggesting a different mode of interaction with the receptor.
To fully characterize this compound's potential as a sigma receptor ligand, it is essential to determine its binding affinity (Ki) and selectivity for the σ1 and σ2 subtypes. This guide outlines the standard experimental procedures for these determinations and provides a comparative dataset of established sigma receptor ligands.
Comparative Binding Affinity of Sigma Receptor Ligands
The following table summarizes the binding affinities (Ki values in nM) of several standard sigma receptor ligands for the σ1 and σ2 receptor subtypes. This data provides a benchmark against which this compound's affinity, once determined, can be compared.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| This compound | Not Reported | Not Reported | Not Reported |
| Haloperidol | 3.2 | 16 | 5 |
| (+)-Pentazocine | 2.9 | 4,200 | 1448 |
| 1,3-di-o-tolyl-guanidine (DTG) | 16 | 13 | 0.81 |
| PRE-084 | 2.2 | >10,000 | >4545 |
| Rimcazole | 19 | 1,100 | 58 |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative examples from the scientific literature.
Experimental Protocols for Sigma Receptor Binding Assays
To quantitatively assess the binding of this compound to sigma receptor subtypes, radioligand binding assays are the gold standard. Below are detailed methodologies for performing these assays for both σ1 and σ2 receptors.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the σ1 receptor by measuring its ability to compete with the binding of a specific radioligand, [3H]-(+)-pentazocine.
Materials:
-
Membrane Preparation: Homogenates from guinea pig brain or cells expressing recombinant human σ1 receptors.
-
Radioligand: [3H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound, dissolved in an appropriate solvent.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Reaction Mixture Preparation: In test tubes or a 96-well plate, combine the membrane preparation (50-100 µg protein), varying concentrations of the test compound (this compound), and a fixed concentration of [3H]-(+)-pentazocine (typically at or below its Kd, e.g., 1-5 nM) in assay buffer.
-
Incubation: Incubate the reaction mixtures at 37°C for 150 minutes to reach equilibrium.
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters pre-soaked in assay buffer.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity for the σ2 receptor using the non-selective sigma receptor radioligand [3H]-1,3-di-o-tolyl-guanidine ([3H]DTG) in the presence of a masking agent to block its binding to σ1 receptors.
Materials:
-
Membrane Preparation: Homogenates from rat liver or cells expressing recombinant human σ2 receptors.
-
Radioligand: [3H]DTG (specific activity ~30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Masking Agent: (+)-Pentazocine (100-300 nM) to saturate σ1 receptors.
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).
-
Test Compound: this compound, dissolved in an appropriate solvent.
-
Filtration Apparatus and Scintillation Counter as described for the σ1 assay.
Procedure:
-
Reaction Mixture Preparation: Combine the membrane preparation (100-200 µg protein), the masking agent ((+)-pentazocine), varying concentrations of the test compound (this compound), and a fixed concentration of [3H]DTG (e.g., 3-10 nM) in assay buffer.
-
Incubation: Incubate the reaction mixtures at 25°C for 120 minutes.
-
Termination and Washing: Follow the same filtration and washing steps as described for the σ1 assay.
-
Radioactivity Measurement: Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 and Ki values for the test compound at the σ2 receptor using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the radioligand binding assays described above.
Caption: General workflow for a competitive radioligand binding assay.
Caption: Key modification in the sigma-2 receptor binding assay.
Conclusion
The available evidence suggests that this compound interacts with sigma receptors in a manner distinct from other psychotropic drugs. However, to fully understand its pharmacological profile and potential as a therapeutic agent targeting these receptors, quantitative determination of its binding affinities for the σ1 and σ2 subtypes is crucial. The experimental protocols provided in this guide offer a standardized approach for researchers to perform this validation. By generating this data, the scientific community can better evaluate the significance of sigma receptor binding in the overall mechanism of action of this compound and its potential for future drug development.
References
Unveiling the Psychotropic Potential of Umespirone: A Comparative Cross-Validation in Preclinical Animal Models
For Immediate Release
A comprehensive analysis of the novel psychotropic agent Umespirone reveals a promising profile with both anxiolytic and antipsychotic potential, positioning it as a significant candidate for further drug development. This guide provides a detailed comparison of this compound's effects with other azapirones, such as Buspirone, Ipsapirone, and Gepirone, across various validated animal models of anxiety and psychosis. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, offers researchers and drug development professionals a critical overview of this compound's preclinical efficacy.
Receptor Binding Affinity
This compound and its comparators, the azapirones, share a common mechanism of action, primarily targeting the serotonin 5-HT1A receptor. However, their affinity for other receptors, such as the dopamine D2 and alpha-1 adrenergic receptors, varies, contributing to their distinct pharmacological profiles. The binding affinities (Ki, in nM) of these compounds to the respective receptors are summarized below. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | Alpha-1 Adrenoceptor (Ki, nM) |
| This compound | Nanomolar affinity[1] | Nanomolar affinity[1] | Nanomolar affinity[1] |
| Buspirone | 9.5 - 24[2] | 380[2] | 58 |
| Ipsapirone | 10 | Moderate to high affinity | Moderate to high affinity |
| Gepirone | 31.8 | 4390 | Low affinity |
Cross-Validation in Animal Models of Anxiety
To assess the anxiolytic potential of this compound and its alternatives, their effects were evaluated in standard animal models of anxiety, including the mouse light-dark box test and the rat social interaction test.
Mouse Light-Dark Box Test
This test is based on the innate aversion of mice to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments. This compound was found to be considerably more potent than diazepam or buspirone in reducing aversive responding in this model.
Rat Social Interaction Test
Social interaction in rats is sensitive to anxiolytic drugs, with an increase in active social engagement in the presence of an anxiolytic agent. This compound has demonstrated an anxiolytic profile in this test.
Specific quantitative data for a direct comparison of this compound and other azapirones in this model requires further investigation of primary literature.
Evaluation in an Animal Model of Psychosis
The antipsychotic potential of this compound was investigated using the dopamine-induced hyperactivity model in rats. This model is predicated on the observation that excessive dopamine in the nucleus accumbens induces hyperlocomotion, which can be attenuated by antipsychotic drugs.
Dopamine-Induced Hyperactivity in Rats
Both this compound and the atypical antipsychotic clozapine were shown to reduce the hyperactivity induced by the infusion of dopamine into the nucleus accumbens of rats, indicating potential antipsychotic efficacy.
A detailed dose-response comparison of this compound with other azapirones in this model is not currently available in the public domain.
Experimental Protocols
Mouse Light-Dark Box Test
Apparatus: A two-compartment box with one small, dark compartment and one large, illuminated compartment, connected by an opening.
Procedure:
-
Mice are individually placed in the center of the illuminated compartment.
-
The animal's behavior is recorded for a set period (typically 5-10 minutes).
-
Key parameters measured include:
-
Latency to enter the dark compartment.
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Rearing and grooming behaviors.
-
Rat Social Interaction Test
Apparatus: A neutral, open-field arena.
Procedure:
-
Two unfamiliar male rats are placed in the arena simultaneously.
-
Their social behaviors are observed and scored for a predetermined duration (e.g., 10 minutes).
-
Scored behaviors include:
-
Active social interaction (sniffing, grooming, following).
-
Passive contact.
-
Aggressive behaviors.
-
Avoidance or withdrawal.
-
Dopamine-Induced Hyperactivity in Rats
Procedure:
-
Rats are surgically implanted with a cannula directed at the nucleus accumbens.
-
Following a recovery period, dopamine is infused directly into the nucleus accumbens.
-
Immediately after infusion, the rat's locomotor activity is measured in an open-field arena using automated activity monitors.
-
The test compound (e.g., this compound) is administered prior to the dopamine infusion to assess its ability to attenuate the induced hyperactivity.
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound and other azapirones are mediated through their interaction with specific G-protein coupled receptors, which in turn modulate downstream signaling cascades.
Caption: this compound's primary signaling targets.
The general workflow for preclinical evaluation of psychotropic compounds like this compound involves a series of standardized behavioral assays.
Caption: General preclinical evaluation workflow.
The downstream signaling cascades for the primary receptor targets of this compound are complex and involve multiple second messenger systems.
Caption: Downstream signaling of key receptors.
References
Umespirone vs. Traditional Antipsychotics: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a detailed comparison of the novel psychotropic agent Umespirone against traditional antipsychotics, tailored for researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of their mechanisms of action, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a psychotropic agent with a distinct pharmacological profile that differentiates it from traditional antipsychotics. While traditional agents, such as haloperidol and chlorpromazine, primarily exert their effects through potent antagonism of the dopamine D2 receptor, this compound exhibits a more complex mechanism involving high affinity for serotonin 5-HT1A, dopamine D2, and alpha-1 adrenergic receptors.[1] This multi-receptor activity suggests a potential for antipsychotic efficacy with a potentially different side-effect profile compared to conventional neuroleptics. Preclinical evidence indicates that this compound can reduce dopamine-mediated behaviors, a hallmark of antipsychotic activity, while clinical data in humans suggests a lower propensity for certain side effects associated with traditional dopamine blockade.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Haloperidol | Chlorpromazine |
| Dopamine D2 | Nanomolar affinity[1] | 4.8[2] | ~10-20 |
| Serotonin 5-HT1A | Nanomolar affinity[1] | 3.4[2] | ~100-1000 |
| Alpha-1 Adrenergic | Nanomolar affinity | - | High Affinity |
Note: Specific Ki values for this compound were not publicly available in the reviewed literature, but its high affinity was consistently reported in the nanomolar range.
Table 2: Preclinical Antipsychotic Efficacy
| Experimental Model | This compound | Haloperidol | Chlorpromazine |
| Dopamine-Induced Hyperactivity in Rats | Reduced hyperactivity, similar to clozapine | Reduces hyperactivity | Reduces hyperactivity |
| Conditioned Avoidance Response (CAR) | Not explicitly tested | Blocks acquisition of CAR | Disrupts CAR |
Table 3: Clinical Side Effect Profile (Prolactin Elevation)
| Agent | Dosage | Prolactin Level Change |
| This compound | 20 mg (single dose) | No effect |
| This compound | 80 mg (single dose) | Transient increase |
| Traditional Antipsychotics (general) | Therapeutic doses | Significant and sustained elevation |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat striatum for D2 receptors) is homogenized and centrifuged to isolate cell membranes containing the target receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the target receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound (e.g., this compound, haloperidol).
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Dopamine-Induced Hyperactivity in Rats
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to counteract the effects of a dopamine agonist.
Methodology:
-
Animal Acclimation: Male rats are acclimated to the testing environment, typically an open-field arena.
-
Drug Administration: Animals are pre-treated with either the test compound (e.g., this compound) or a vehicle control.
-
Dopamine Agonist Challenge: After a set pre-treatment time, a dopamine agonist (e.g., apomorphine or amphetamine) is administered to induce hyperlocomotion.
-
Behavioral Assessment: The locomotor activity of the rats (e.g., distance traveled, rearing frequency) is recorded and analyzed using an automated activity monitoring system for a specified duration.
-
Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group to determine if the test compound significantly reduces the dopamine agonist-induced hyperactivity.
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic potential of a drug by assessing its effect on a learned avoidance behavior. This test is highly predictive of antipsychotic efficacy.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or barrier is used. The floor of the apparatus is equipped to deliver a mild electric foot shock.
-
Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by the unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, the shock is delivered, and the animal can escape the shock by moving to the other compartment (an escape response). This training is repeated over several trials.
-
Drug Testing: Once the animals have learned the avoidance response, they are treated with the test drug or a vehicle.
-
Behavioral Scoring: During the test session, the number of avoidance responses, escape responses, and failures to escape are recorded.
-
Data Analysis: A compound is considered to have antipsychotic-like properties if it selectively suppresses the conditioned avoidance response without impairing the unconditioned escape response.
Mandatory Visualization
Caption: Dopamine D2 Receptor Signaling Pathway and Antipsychotic Action.
Caption: Serotonin 5-HT1A Receptor Signaling and this compound's Agonist Action.
Caption: Preclinical to Clinical Workflow for Antipsychotic Drug Evaluation.
References
Unraveling the Cognitive Profile of Umespirone: A Comparative Preclinical Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical findings related to the cognitive effects of Umespirone and its alternatives, Buspirone, Diazepam, and Clozapine. Due to a scarcity of specific preclinical cognitive studies on this compound, this guide focuses on available behavioral data for this compound and contrasts it with the established cognitive effects of its counterparts, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a compound with demonstrated anxiolytic and potential antipsychotic properties in preclinical models, remains largely uncharacterized in specific cognitive domains. In contrast, extensive preclinical research has delineated the cognitive effects of Buspirone, Diazepam, and Clozapine, revealing distinct profiles. Buspirone shows mixed effects on cognition, with some studies indicating impairment in spatial learning, while others suggest potential cognitive benefits. Diazepam, a classic benzodiazepine, is widely recognized for its cognitive-impairing effects, particularly in learning and memory. Clozapine, an atypical antipsychotic, also presents a complex cognitive profile, with some studies reporting impairments while others suggest potential benefits in specific cognitive deficit models. This guide synthesizes the available preclinical data to offer a comparative overview, highlighting the critical need for dedicated cognitive studies on this compound to fully understand its therapeutic potential.
Comparative Analysis of Preclinical Cognitive and Behavioral Effects
The following table summarizes the key preclinical findings for this compound and its comparators. It is important to note the limited availability of data for this compound in dedicated cognitive paradigms.
| Compound | Animal Model | Key Cognitive/Behavioral Findings | Dosage | Administration Route | Source |
| This compound | Mouse | More potent than diazepam and buspirone in reducing aversive responding in the black and white test box. No sedation observed. | Not specified | Not specified | [1] |
| Rat | Anxiolytic profile in the social interaction test. Reduced dopamine-induced hyperactivity (with clozapine). | Not specified | Not specified | [1] | |
| Buspirone | Rat | Impaired performance in the passive avoidance and spatial navigation tasks. | 1 and 2 mg/kg | Intraperitoneal (IP) | [2] |
| Rat | Dose-related impairment in the acquisition of spatial navigation in the water maze. | 0.1-10.0 mg/kg | Intraperitoneal (IP) | [3] | |
| Rat | Enhanced spatial learning in a model of pediatric traumatic brain injury. | 0.1 mg/kg | Intraperitoneal (IP) | ||
| Diazepam | Rat | Impaired performance in a delayed non-matching to sample task. | 2 mg/kg | Not specified | |
| Mouse | Impaired spatial learning and memory. | Not specified | Not specified | ||
| Clozapine | Rat | No significant effect on working memory in a delayed spatial alternation task in intact rats. | 0.05-0.1 mg/kg | Intraperitoneal (IP) | |
| Rat | Improved spatial learning in a model of hippocampal damage (chronic administration). | 2.0 mg/kg | Subcutaneous (sc) |
Experimental Protocols
Black and White Test Box (for Anxiolytic-like Effects)
-
Apparatus: A box divided into two compartments, one large and illuminated (white) and one small and dark (black), connected by an opening.
-
Procedure: Mice are placed in the white compartment, and their activity (time spent in each compartment, number of transitions) is recorded for a set period. Anxiolytic compounds typically increase the time spent in and the number of entries into the white compartment.
-
This compound Application: This test was used to demonstrate the anxiolytic-like potency of this compound compared to Diazepam and Buspirone[1].
Social Interaction Test (for Anxiolytic-like Effects)
-
Apparatus: A familiar, dimly lit open field.
-
Procedure: Pairs of rats are placed in the arena, and the time they spend in active social interaction (e.g., sniffing, grooming, following) is recorded. Anxiolytic drugs generally increase the duration of social interaction.
-
This compound Application: This test revealed an anxiolytic profile for this compound in rats.
Dopamine-Induced Hyperactivity
-
Procedure: Hyperactivity is induced in rats by infusing dopamine into the nucleus accumbens. The ability of a test compound to reduce this hyperactivity is a measure of its potential antipsychotic activity.
-
This compound Application: Both this compound and Clozapine were shown to reduce dopamine-induced hyperactivity, suggesting potential antipsychotic properties.
Passive Avoidance Task
-
Apparatus: A two-compartment box (one lit, one dark) with a grid floor in the dark compartment capable of delivering a mild footshock.
-
Procedure: Animals are placed in the lit compartment and receive a footshock upon entering the dark compartment. Memory is assessed by measuring the latency to re-enter the dark compartment at a later time. Drugs affecting learning and memory can alter this latency.
-
Buspirone Application: Buspirone was found to impair performance in this task, suggesting a negative impact on this form of learning and memory.
Morris Water Maze (for Spatial Learning and Memory)
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
-
Procedure: Animals are trained to find the hidden platform using spatial cues around the room. Learning is measured by the latency to find the platform over several trials. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.
-
Buspirone Application: Buspirone has been shown to impair the acquisition of spatial navigation in this task.
Signaling Pathways and Mechanisms of Action
This compound
This compound demonstrates nanomolar affinity for α1-adrenoceptors, 5-HT1A receptors, and dopamine D2 receptors. Its behavioral effects are likely mediated through the modulation of these neurotransmitter systems.
Buspirone
Buspirone is a 5-HT1A receptor partial agonist. Its anxiolytic and cognitive effects are primarily attributed to its modulation of the serotonergic system, which in turn can influence other neurotransmitter systems like dopamine.
Diazepam
Diazepam is a positive allosteric modulator of the GABA-A receptor. By enhancing the inhibitory effects of GABA, it produces widespread central nervous system depression, leading to its anxiolytic, sedative, and cognitive-impairing effects.
Clozapine
Clozapine has a complex pharmacological profile, acting as an antagonist at multiple receptors, including dopamine (D2), serotonin (5-HT2A), adrenergic, and muscarinic receptors. Its "atypical" antipsychotic properties and cognitive effects are thought to result from this broad receptor interaction profile.
Experimental Workflow for Preclinical Cognitive Assessment
The following diagram illustrates a general workflow for assessing the cognitive effects of a novel compound in preclinical studies.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a potent anxiolytic with potential antipsychotic properties. However, a significant knowledge gap exists regarding its specific effects on cognition. While human data suggests a potential for improved secondary verbal memory, this has not been replicated in preclinical cognitive models. To fully understand the therapeutic potential of this compound and to effectively compare it to established compounds like Buspirone, Diazepam, and Clozapine, dedicated preclinical studies employing a battery of cognitive tests are essential. Future research should focus on evaluating this compound in paradigms such as the Morris water maze, passive avoidance, and novel object recognition to elucidate its impact on spatial learning, memory consolidation, and recognition memory. Such studies will be crucial in determining whether this compound offers a cognitive advantage over existing treatments for anxiety and psychosis.
References
- 1. The effects of this compound as a potential anxiolytic and antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buspirone impairment of performance of passive avoidance and spatial learning tasks in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone produces a dose-related impairment in spatial navigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Umespirone and Other Anxiolytics: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Umespirone against other prominent anxiolytic agents, including the azapirone buspirone, benzodiazepines (represented by diazepam), and Selective Serotonin Reuptake Inhibitors (SSRIs, represented by sertraline). It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these compounds based on available preclinical and clinical data.
Executive Summary
This compound is a psychotropic agent with a unique receptor binding profile that suggests potential for both anxiolytic and antipsychotic effects. Preclinical evidence indicates that this compound may be a potent anxiolytic, in some models exceeding the efficacy of established drugs like diazepam and buspirone.[1] Its mechanism of action, primarily involving high affinity for serotonin 5-HT1A, dopamine D2, and alpha-1 adrenergic receptors, distinguishes it from other anxiolytic classes.[1] This guide synthesizes the current data on receptor binding affinities, preclinical efficacy, and known side effects to provide a comparative framework for these anxiolytic agents.
Comparative Analysis of Anxiolytic Agents
The following sections detail the mechanisms of action, receptor binding profiles, and clinical and preclinical efficacy of this compound and comparator anxiolytics.
Mechanism of Action
This compound: this compound's pharmacological activity is characterized by its high affinity for multiple receptor types. It demonstrates nanomolar affinity for α1-adrenoceptors, 5-HT1A receptors, and dopamine D2 receptors.[1] Additionally, it interacts with sigma receptors, suggesting a complex mechanism that may contribute to both its anxiolytic and potential antipsychotic properties.[2]
Buspirone: As a member of the azapirone class, buspirone's primary mechanism is its action as a partial agonist at serotonin 5-HT1A receptors.[3] It also has a weaker antagonist effect on dopamine D2, D3, and D4 receptors. Unlike benzodiazepines, it does not significantly interact with GABA receptors.
Benzodiazepines (Diazepam): This class of drugs acts as positive allosteric modulators of the GABAA receptor. By binding to the benzodiazepine site on the receptor, they enhance the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.
SSRIs (Sertraline): Selective Serotonin Reuptake Inhibitors primarily function by blocking the reuptake of serotonin at the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Sertraline also shows some affinity for the dopamine transporter and sigma-1 receptors.
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Buspirone | Diazepam | Sertraline |
| 5-HT1A | Nanomolar affinity | 4-78 | No significant affinity | No significant affinity |
| Dopamine D2 | Nanomolar affinity | 484 | No significant affinity | No significant affinity |
| Dopamine D3 | Data not available | 98 | No significant affinity | Data not available |
| Alpha-1 Adrenergic | Nanomolar affinity | Binds as partial agonist | No significant affinity | 334.9 (α1B) |
| Sigma-1 | Interacts | Data not available | No significant affinity | High affinity |
| GABAA (BZD site) | No significant affinity | No significant affinity | ~2.6-20 | No significant affinity |
| Serotonin Transporter (SERT) | Data not available | No significant affinity | No significant affinity | High affinity |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Efficacy in Anxiety Models
| Drug | Model/Study Type | Efficacy Outcome |
| This compound | Preclinical: Mouse black and white test box | Considerably more potent than diazepam or buspirone in reducing aversive responding. |
| Buspirone | Clinical: Generalized Anxiety Disorder (GAD) | - Reduction of 12.4 points on HAM-A from a baseline of 24.9 (vs. 9.5 for placebo).- Equally effective as diazepam in reducing total HAM-A scores. |
| Diazepam | Clinical: Generalized Anxiety Disorder (GAD) | Equally effective as buspirone in reducing total HAM-A scores. |
| Sertraline | Clinical: Generalized Anxiety Disorder (GAD) | Generally effective, with a smaller effect size compared to benzodiazepines in some meta-analyses. |
Table 3: Common Side Effect Profiles
| Drug | Common Side Effects |
| This compound | Data from extensive clinical trials are not widely available. |
| Buspirone | Dizziness, nausea, headache, nervousness. Less sedation compared to benzodiazepines. |
| Diazepam | Drowsiness, fatigue, impaired coordination, dependency, and withdrawal symptoms. |
| Sertraline | Nausea, headache, insomnia, sexual dysfunction. |
Experimental Protocols
The preclinical efficacy of anxiolytics is often evaluated using standardized behavioral models in rodents. These tests are designed to create an approach-avoidance conflict, where the anxiolytic potential of a compound is measured by its ability to reduce anxiety-like behaviors.
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior. The apparatus is shaped like a plus sign and elevated off the ground, with two open arms and two arms enclosed by walls. Rodents naturally prefer enclosed spaces, and an increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Apparatus: A plus-shaped maze, typically made of wood or plastic, with two open arms (e.g., 50x10 cm) and two enclosed arms of the same size with high walls (e.g., 40 cm). The maze is elevated (e.g., 50 cm) from the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze freely for a 5-minute period.
-
A video camera positioned above the maze records the session.
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
The maze is cleaned between each trial to remove olfactory cues.
-
-
Interpretation: Anxiolytic compounds are expected to increase the percentage of time spent in the open arms and the number of entries into the open arms compared to a vehicle control.
Light-Dark Box Test
This test is also based on the innate aversion of rodents to brightly lit areas. The apparatus consists of two compartments, one dark and one brightly illuminated, connected by an opening.
-
Apparatus: A box divided into a dark compartment (approximately one-third of the total area) and a brightly lit compartment (two-thirds of the area). An opening allows the animal to move between the two chambers.
-
Procedure:
-
Animals are habituated to the testing room.
-
Each animal is placed in the center of the brightly lit compartment.
-
The animal is allowed to explore the apparatus for a set period, typically 5-10 minutes.
-
The session is recorded and analyzed for several behavioral parameters.
-
-
Interpretation: Anxiolytic drugs typically increase the amount of time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
Conclusion
This compound presents a novel pharmacological profile with the potential for potent anxiolytic activity, as suggested by preclinical studies. Its multi-receptor engagement, particularly at 5-HT1A, D2, and alpha-1 adrenergic sites, differentiates it from traditional anxiolytics. While direct head-to-head clinical trials are needed to fully elucidate its efficacy and safety profile in humans, the existing data warrant further investigation of this compound as a next-generation anxiolytic. This guide provides a foundational comparison to aid researchers in contextualizing this promising compound within the broader landscape of anxiety treatment.
References
Validating the Neuroendocrine Effects of Umespirone: A Comparative Guide
This guide provides a comprehensive comparison of the neuroendocrine effects of umespirone with its alternatives, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's pharmacological profile.
Executive Summary
This compound, a compound with both anxiolytic and antipsychotic potential, exhibits a distinct neuroendocrine profile compared to other psychotropic agents.[1] Its mechanism of action, primarily involving high affinity for α1-adrenoceptors, serotonin 5-HT1A, and dopamine D2 receptors, underpins its effects on hormonal regulation.[1] This guide contrasts this compound's effects on key neuroendocrine markers with those of the widely-used anxiolytic buspirone and other alternative drug classes. The data indicates that at lower doses, this compound has a minimal impact on the hypothalamic-pituitary-adrenal (HPA) axis and prolactin levels, distinguishing it from some other centrally acting agents.
Comparative Neuroendocrine Effects
The following tables summarize the quantitative data on the neuroendocrine effects of this compound and its primary comparator, buspirone.
Table 1: Effects on Prolactin and Growth Hormone
| Compound | Dose | Change in Prolactin | Change in Growth Hormone | Study Population |
| This compound | 20 mg | No effect | No effect | Healthy men |
| This compound | 80 mg | Transient increase | Transient increase | Healthy men |
| Buspirone | 30 mg | Transient increase | Transient increase | Healthy men |
| Placebo | N/A | No effect | No effect | Healthy men |
Source: G.W. Price et al.[2]
Table 2: Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
| Compound | Dose | Change in ACTH | Change in Cortisol | Study Population |
| This compound | 20 mg | Unaffected | Unaffected | Healthy men |
| This compound | 80 mg | Unaffected | Unaffected | Healthy men |
| Buspirone | 30 mg | Evidence of increase | Evidence of increase | Healthy men |
| Placebo | N/A | Unaffected | Unaffected | Healthy men |
Source: G.W. Price et al.[2]
Table 3: Other Neuroendocrine and Adrenergic Effects
| Compound | Dose | Change in Noradrenaline | Change in Adrenaline | Study Population |
| This compound | 20 mg & 80 mg | Increased | Unaffected | Healthy men |
| Buspirone | 30 mg | Not specified | Unaffected | Healthy men |
| Placebo | N/A | Unaffected | Unaffected | Healthy men |
Source: G.W. Price et al.[2]
Experimental Protocols
The data presented above is derived from a double-blind, cross-over study involving 44 healthy male subjects. Below is a detailed description of the experimental methodology.
Study Design: A randomized, double-blind, placebo-controlled, cross-over study was conducted. Each participant received single doses of this compound (20 mg and 80 mg), buspirone (30 mg), and a placebo on separate occasions.
Participants: The study enrolled 44 healthy adult males.
Procedure:
-
Participants were administered a single oral dose of the assigned treatment (this compound, buspirone, or placebo).
-
Blood samples were collected at baseline and at regular intervals post-administration to measure plasma concentrations of various hormones.
-
Cognitive and EEG assessments were also performed, though they are not the focus of this neuroendocrine guide.
Hormone Analysis:
-
Serum prolactin and growth hormone concentrations were measured to assess the impact on the pituitary gland.
-
Plasma concentrations of ACTH and adrenaline, and serum concentrations of cortisol were determined to evaluate the effects on the HPA axis and the adrenal medulla.
-
Plasma noradrenaline concentrations were measured to assess the drug's effect on the sympathetic nervous system.
Signaling Pathways and Mechanisms of Action
This compound's neuroendocrine effects are a direct consequence of its interaction with specific neurotransmitter receptors. The following diagrams illustrate the proposed signaling pathways.
References
Comparative Pharmacokinetics of Umespirone and its Analog, Buspirone
A detailed analysis of the pharmacokinetic profiles of the anxiolytic agent umespirone and its structural and functional analog, buspirone, is presented. Due to a notable scarcity of published quantitative pharmacokinetic data for this compound and its metabolites, this guide provides a comprehensive comparative overview of buspirone and its primary active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), as a representative model for the azapirone class of drugs. This guide is intended for researchers, scientists, and drug development professionals.
Given the limited data on this compound, the following sections will focus on the well-documented pharmacokinetics of buspirone and its metabolites, providing a framework for understanding the potential disposition of related compounds like this compound.
Comparative Pharmacokinetics of Buspirone and its Metabolite 1-PP
Buspirone is an anxiolytic agent that undergoes extensive metabolism, with less than 1% of the parent drug excreted unchanged. Its major pharmacologically active metabolite is 1-(2-pyrimidinyl)-piperazine (1-PP). The pharmacokinetic parameters of buspirone and 1-PP have been well-characterized in various preclinical and clinical studies.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of buspirone and its active metabolite, 1-PP, from single-dose studies in healthy human volunteers and rats.
Table 1: Single-Dose Pharmacokinetic Parameters of Buspirone and 1-PP in Humans (Oral Administration)
| Parameter | Buspirone | 1-PP | Reference |
| Tmax (h) | < 1 | ~1 | [3] |
| Cmax (µg/L) | ~2.5 (after 20 mg dose) | Higher than Buspirone | [3] |
| t½ (h) | ~2.5 | ~2x that of Buspirone | [3] |
| AUC (µg·h/L) | Increases with dose (linear) | Data not specified | |
| Bioavailability (%) | ~4 | Data not specified | |
| Volume of Distribution (L/kg) | 5.3 | Data not specified | |
| Systemic Clearance (L/h/kg) | ~1.7 | Data not specified |
Table 2: Single-Dose Pharmacokinetic Parameters of Buspirone in Rats
| Route of Administration | Dose (µmol/kg) | T½ (min) - First Component | T½ (min) - Second Component | Reference |
| Intravenous | 30 | 24.8 | 96 | |
| Oral | 100 | Data not specified | Data not specified |
Experimental Protocols
The pharmacokinetic data presented above are typically generated using the following experimental methodologies.
Human Pharmacokinetic Studies
A standard experimental design for a human pharmacokinetic study of buspirone involves a single-dose, open-label, randomized, two-period crossover study.
-
Subject Recruitment: Healthy male and female volunteers are recruited after obtaining informed consent. Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria.
-
Drug Administration: Subjects are administered a single oral dose of buspirone hydrochloride (e.g., 20 mg tablet) after an overnight fast.
-
Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose into tubes containing an anticoagulant.
-
Plasma Separation: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of buspirone and its metabolite, 1-PP, are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution.
Preclinical (Rat) Pharmacokinetic Studies
Ex vivo binding assays have been utilized to determine the pharmacokinetic parameters of buspirone in rats.
-
Animal Dosing: Male Sprague-Dawley rats are administered buspirone either intravenously (e.g., 30 µmol/kg) or orally (e.g., 100 µmol/kg).
-
Brain Tissue Collection: At various time points after drug administration, animals are euthanized, and the hippocampus is rapidly dissected.
-
Ex Vivo Binding Assay: The binding of a radiolabeled ligand (e.g., [³H]-DPAT, a 5-HT1A agonist) to hippocampal membranes is measured. The inhibition of this binding by the administered buspirone is used as an indirect measure of the drug concentration in the brain.
-
Data Analysis: The time course of the inhibition of radioligand binding is used to calculate the elimination half-life of buspirone from the brain.
Mandatory Visualizations
Experimental Workflow for Human Pharmacokinetic Study
Caption: Experimental workflow for a human pharmacokinetic study.
Signaling Pathway of 5-HT1A Receptor Agonists
This compound and buspirone act as agonists at 5-HT1A receptors. The binding of these drugs to the receptor initiates a signaling cascade that is believed to be responsible for their anxiolytic effects.
Caption: Simplified 5-HT1A receptor signaling pathway.
References
- 1. Single dose human pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound as a potential anxiolytic and antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Umespirone's Effects on Neuronal Firing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the expected effects of Umespirone on neuronal firing, placed in the context of established data for other well-characterized psychoactive compounds. While direct electrophysiological data for this compound is limited in publicly available literature, its known pharmacological profile as a serotonin 5-HT1A receptor partial agonist and dopamine D2 receptor antagonist allows for informed predictions of its influence on neuronal activity. This document aims to serve as a resource for researchers designing studies to investigate the electrophysiological properties of this compound and similar molecules.
Executive Summary
This compound is a psychotropic agent with a dual mechanism of action, targeting both the serotonergic and dopaminergic systems. It acts as a partial agonist at 5-HT1A receptors and an antagonist at D2 receptors. This profile suggests a complex modulatory effect on neuronal firing in brain regions critical for mood, cognition, and motor control. Based on the well-documented effects of other 5-HT1A partial agonists (e.g., Buspirone, Gepirone, Tandospirone) and D2 antagonists (e.g., Haloperidol, Sulpiride), this compound is expected to:
-
In the Dorsal Raphe Nucleus (DRN): Decrease the firing rate of serotonergic neurons via its partial agonist activity at presynaptic 5-HT1A autoreceptors.
-
In the Substantia Nigra (SN) and Ventral Tegmental Area (VTA): Increase the firing rate and potentially induce burst firing of dopaminergic neurons by blocking the inhibitory feedback mediated by D2 autoreceptors.
-
In Postsynaptic Regions (e.g., Hippocampus, Prefrontal Cortex): Modulate neuronal activity through both 5-HT1A and D2 receptor mechanisms, potentially leading to a normalization of firing patterns in pathological states.
Reproducibility of these effects will depend on standardized experimental protocols, including precise drug administration, well-defined recording parameters, and appropriate animal models. This guide provides detailed experimental methodologies to facilitate such reproducible research.
Comparative Analysis of Neuronal Firing Modulation
The following table summarizes the reported effects of selected 5-HT1A partial agonists and D2 antagonists on neuronal firing parameters. This data serves as a benchmark for predicting and evaluating the effects of this compound.
| Drug | Mechanism of Action | Brain Region | Neuronal Population | Key Electrophysiological Effects |
| Buspirone | 5-HT1A Partial Agonist / D2 Antagonist | Dorsal Raphe Nucleus | Serotonergic | Dose-dependent decrease in firing rate[1][2] |
| Substantia Nigra | Dopaminergic | Enhances firing rate by antagonizing presynaptic D2 autoreceptors[3] | ||
| Gepirone | 5-HT1A Partial Agonist | Dorsal Raphe Nucleus | Serotonergic | Dose-dependent inhibition of firing activity[4][5] |
| Substantia Nigra | Dopaminergic | Marked inhibition of firing activity | ||
| Tandospirone | 5-HT1A Partial Agonist | Hippocampus, Lateral Septum | Pyramidal Neurons | Inhibition of neuronal firing |
| Dorsal Raphe Nucleus | Serotonergic | Inhibition of spontaneous activity | ||
| Haloperidol | D2 Antagonist | Substantia Nigra | Dopaminergic | Increases spontaneous firing rate; can induce depolarization block at higher doses |
| Striatum | Medium Spiny Neurons, Fast Spiking Interneurons | Decreased firing rates | ||
| Striatum | Tonically Active Neurons | Increased firing rate | ||
| Sulpiride | D2 Antagonist | Substantia Nigra, Ventral Tegmental Area | Dopaminergic | Small increase in firing rate |
| Neostriatum | - | Reverses the attenuating effects of nigral stimulation on cortical-evoked excitation |
Experimental Protocols
Reproducible assessment of a drug's effect on neuronal firing requires meticulous experimental design. Below are detailed protocols for two standard electrophysiological techniques.
In Vivo Single-Unit Extracellular Recording
This technique allows for the measurement of the firing activity of individual neurons in an intact animal, providing insights into drug effects within a functioning neural circuit.
1. Animal Preparation:
- Anesthetize the animal (e.g., with urethane or isoflurane) and mount it in a stereotaxic frame.
- Perform a craniotomy over the brain region of interest (e.g., Dorsal Raphe Nucleus, Substantia Nigra).
- Carefully remove the dura mater to expose the cortical surface.
2. Electrode Placement:
- Use a high-impedance microelectrode (e.g., glass micropipette or tungsten electrode) to record extracellular action potentials.
- Slowly lower the electrode to the target coordinates using a micromanipulator.
- Identify the target neurons based on their characteristic firing patterns and response to physiological or electrical stimuli.
3. Drug Administration:
- Administer the drug of interest (e.g., this compound, Buspirone) systemically (e.g., intraperitoneal or intravenous injection) or locally via a microinjection cannula or iontophoresis.
- Include a vehicle control group to account for any effects of the injection procedure itself.
4. Data Acquisition and Analysis:
- Record spontaneous and/or evoked neuronal firing before (baseline), during, and after drug administration.
- Amplify and filter the raw signal to isolate single-unit activity.
- Use spike sorting software to discriminate the action potentials of individual neurons.
- Analyze changes in firing rate, inter-spike intervals, and burst firing parameters.
In Vitro Whole-Cell Patch-Clamp Recording
This technique provides high-resolution recordings of the electrical activity of a single neuron in a brain slice, allowing for detailed investigation of synaptic and intrinsic membrane properties.
1. Brain Slice Preparation:
- Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- Use a vibratome to cut coronal or sagittal slices (typically 250-350 µm thick) containing the brain region of interest.
- Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Recording Setup:
- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
- Visualize individual neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
- Use a glass micropipette filled with an appropriate internal solution to form a high-resistance (GΩ) seal with the membrane of a target neuron.
3. Whole-Cell Configuration and Drug Application:
- Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) or current (current-clamp).
- Bath-apply the drug of interest to the perfusing aCSF at known concentrations.
4. Data Acquisition and Analysis:
- In voltage-clamp mode, record changes in postsynaptic currents (e.g., EPSCs, IPSCs) to assess synaptic effects.
- In current-clamp mode, record changes in resting membrane potential, input resistance, and action potential firing in response to current injections to assess effects on intrinsic excitability.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: In Vivo Electrophysiology Workflow.
Caption: Dual Mechanism of this compound.
References
- 1. Buspirone decreases the activity of 5-hydroxytryptamine-containing dorsal raphe neurons in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of azapirones on serotonin1A neurons of the dorsal raphe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of buspirone on plasma neurotransmitters in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemistry and neurophysiology of buspirone and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier of Research: Proper Disposal Procedures for Umespirone
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and responsible disposal. Umespirone, a research compound, requires meticulous handling not only during experimentation but also at the end of its use. Adherence to proper disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with the best practices for laboratory and pharmaceutical waste management.
Regulatory Landscape: A Unified Approach
The disposal of pharmaceutical and chemical waste is governed by a multi-tiered regulatory framework. In the United States, several key agencies establish the guidelines that inform laboratory disposal plans. Understanding these regulations is the first step toward compliant disposal practices.
| Regulatory Body | Key Regulations and Mandates | Relevance to this compound Disposal |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA), particularly Subpart P for hazardous waste pharmaceuticals.[1][2][3] | Governs the identification, handling, and disposal of chemical waste. This compound, as a synthetic organic compound, may be classified as hazardous waste depending on its characteristics (e.g., toxicity, reactivity). Subpart P specifically prohibits the sewering of hazardous waste pharmaceuticals.[1] |
| Drug Enforcement Administration (DEA) | Controlled Substances Act.[3] | While this compound is not currently a scheduled controlled substance, laboratories must be aware of its potential for regulation and handle it with the appropriate security and disposal considerations for research chemicals. |
| Occupational Safety and Health Administration (OSHA) | Hazard Communication Standard. | Mandates that laboratories maintain Safety Data Sheets (SDS) and that personnel are trained on the hazards of the chemicals they handle, including disposal requirements. |
| State and Local Regulations | Varies by jurisdiction. | State and local authorities may have more stringent requirements for chemical waste disposal than federal agencies. |
Standard Operating Procedure for the Disposal of this compound
The following protocol outlines the step-by-step process for the safe disposal of this compound in a laboratory setting. This procedure is based on general principles of chemical and pharmaceutical waste management and should be adapted to comply with the specific regulations of your institution and locality.
Waste Identification and Segregation
-
Initial Assessment: Determine if the this compound waste is classified as hazardous. Consult the Safety Data Sheet (SDS) for information on toxicity, reactivity, and other hazards. Although a specific SDS for this compound is not publicly available, treat it as potentially hazardous due to its pharmacological activity.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated into a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
Waste Collection and Storage
-
Container Labeling: The hazardous waste container for this compound must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) office.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. The container must remain closed except when adding waste.
Disposal Pathway
-
Never Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink or in any other sewer system. This practice is a direct violation of EPA regulations for hazardous pharmaceutical waste and can lead to environmental contamination.
-
Incineration: The recommended final disposal method for most pharmaceutical and chemical waste is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the active chemical compound.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the pickup and disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
Decontamination of Labware
-
Rinsing: Glassware and other lab equipment that have come into contact with this compound should be rinsed with an appropriate solvent (e.g., ethanol or acetone) to remove any residual compound.
-
Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container. Do not dispose of the rinsate down the drain.
-
Final Cleaning: After the initial solvent rinse, the labware can be washed with soap and water.
Decision Pathway for this compound Disposal
The following diagram illustrates the logical steps to follow when preparing this compound waste for disposal.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Environmental Considerations and Best Practices
The improper disposal of pharmaceuticals poses a significant threat to aquatic ecosystems and potentially to human health through the contamination of water supplies. Active pharmaceutical ingredients (APIs), like this compound, are designed to be biologically active, and their release into the environment can have unintended consequences for non-target organisms.
To minimize the environmental impact of research activities involving this compound, researchers should:
-
Practice Green Chemistry: Whenever possible, design experiments to use smaller quantities of chemicals.
-
Maintain Accurate Inventories: Keep a detailed record of all chemicals, including this compound, to prevent over-purchasing and the generation of excess waste.
-
Training and Awareness: Ensure that all laboratory personnel are trained on the proper disposal procedures for all chemicals they handle. Regular refresher training is recommended.
By adhering to these procedures and maintaining a commitment to responsible chemical management, the scientific community can continue its vital work while safeguarding the environment and ensuring a safe laboratory setting for all.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
